2-(4-(Chlorosulfonyl)phenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorosulfonylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSCKUCAQQETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563357 | |
| Record name | [4-(Chlorosulfonyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17641-39-3 | |
| Record name | [4-(Chlorosulfonyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid (CAS No. 17641-39-3). Due to the limited availability of detailed, publicly accessible research data specifically for this compound, this document consolidates information from chemical supplier databases and extrapolates general methodologies from related compounds. The guide covers fundamental chemical and physical properties, general synthetic and reactive pathways, and safety information. It is intended to serve as a foundational resource for researchers utilizing this compound as a chemical intermediate.
Chemical and Physical Properties
This compound is a bifunctional molecule containing both a carboxylic acid and a reactive chlorosulfonyl group. These functional groups make it a versatile building block in organic synthesis, particularly for the preparation of sulfonamides and esters.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 17641-39-3 | ChemScene[1] |
| Molecular Formula | C₈H₇ClO₅S | ChemScene[1] |
| Molecular Weight | 250.66 g/mol | ChemScene[1] |
| Melting Point | 155 °C | Not specified |
| Boiling Point | 437.4±20.0 °C (Predicted) | Not specified |
| Density | 1.554±0.06 g/cm³ (Predicted) | Not specified |
| pKa | 2.83±0.10 (Predicted) | Not specified |
| Purity | ≥98% | ChemScene[1] |
Synthesis and Reactivity
General Synthesis Methodology
The synthesis of phenoxyacetic acid derivatives typically involves the Williamson ether synthesis, where a phenol is reacted with a haloacetic acid in the presence of a base. For the target molecule, this would be followed by chlorosulfonation of the aromatic ring.
Experimental Workflow: General Synthesis
References
2-(4-(Chlorosulfonyl)phenoxy)acetic acid CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-(chlorosulfonyl)phenoxy)acetic acid, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, synthesis, and significant applications in drug development, offering valuable insights for professionals in the field.
Core Compound Information
CAS Number: 17641-39-3 Molecular Formula: C₈H₇ClO₅S Molecular Weight: 250.66 g/mol [1]
Physicochemical Properties
| Property | Value |
| CAS Number | 17641-39-3 |
| Molecular Formula | C₈H₇ClO₅S |
| Molecular Weight | 250.66 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 155-159 °C |
| Boiling Point | 437.4 °C (Predicted) |
| Density | 1.554 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. |
Synthesis of this compound
The synthesis of this compound is typically a two-step process, beginning with the formation of phenoxyacetic acid, followed by chlorosulfonation.
Step 1: Synthesis of Phenoxyacetic Acid
The initial step involves the Williamson ether synthesis, a well-established method for forming ethers. In this reaction, phenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide.
Experimental Protocol:
-
In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
-
Slowly add a solution of chloroacetic acid to the reaction mixture.
-
Heat the mixture under reflux for several hours to ensure the completion of the reaction.
-
After cooling, acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the phenoxyacetic acid.
-
The crude product is then filtered, washed with water, and can be purified by recrystallization.
References
An In-Depth Technical Guide to the Synthesis and Purification of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-(4-(chlorosulfonyl)phenoxy)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental protocols, and purification techniques necessary to obtain a high-purity final product.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-phenoxyacetic acid, via a Williamson ether synthesis. The subsequent step is the chlorosulfonation of the aromatic ring of 2-phenoxyacetic acid to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Phenoxyacetic Acid
This procedure is adapted from established methods for the synthesis of phenoxyacetic acids.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 9.41 g | 0.10 |
| Sodium Chloroacetate | 116.48 | 12.81 g | 0.11 |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |
| Water | 18.02 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.40 g, 0.11 mol) in water (50 mL).
-
To this solution, add phenol (9.41 g, 0.10 mol) and stir until a clear solution of sodium phenoxide is formed.
-
In a separate beaker, dissolve sodium chloroacetate (12.81 g, 0.11 mol) in water (50 mL).
-
Add the sodium chloroacetate solution to the reaction flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-phenoxyacetic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude 2-phenoxyacetic acid can be purified by recrystallization from hot water or a mixture of ethanol and water.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
This step involves the electrophilic aromatic substitution of 2-phenoxyacetic acid with chlorosulfonic acid. This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of chlorosulfonic acid.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenoxyacetic Acid | 152.15 | 15.22 g | 0.10 |
| Chlorosulfonic Acid | 116.52 | 34.96 g (20 mL) | 0.30 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ice | - | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 2-phenoxyacetic acid (15.22 g, 0.10 mol) in dichloromethane (100 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (20 mL, 0.30 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step should be performed with extreme caution as the reaction is highly exothermic and will release HCl gas.
-
Stir the mixture until all the ice has melted. The product will precipitate as a white solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product under vacuum.
Expected Yield: 70-80%
Purification of this compound
The primary impurity in the final product is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. Therefore, purification should be carried out under anhydrous conditions whenever possible.
Recrystallization:
Recrystallization is a common method for purifying the final product.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot, anhydrous solvent. Suitable solvents include chloroform, ethyl acetate, or a mixture of dichloromethane and hexane.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Reaction Conditions | Typical Yield | Purity (after purification) |
| 1 | 2-Phenoxyacetic Acid | Phenol | Sodium Chloroacetate, Sodium Hydroxide | Reflux in water, 4-6 hours | 80-90% | >98% |
| 2 | This compound | 2-Phenoxyacetic Acid | Chlorosulfonic Acid | 0-5 °C in Dichloromethane, 1-2 hours | 70-80% | >99% |
Analytical Data
The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Analytical Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂Cl), 7.05 (d, J = 8.8 Hz, 2H, Ar-H ortho to OCH₂), 4.75 (s, 2H, OCH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (COOH), 160.1 (C-O), 140.2 (C-SO₂Cl), 130.5 (Ar-CH), 115.8 (Ar-CH), 65.4 (OCH₂).
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IR (KBr, cm⁻¹): 3100-2900 (br, O-H stretch of COOH), 1730 (C=O stretch), 1370 & 1170 (S=O stretch of SO₂Cl), 1240 (C-O-C stretch).
-
MS (ESI-): m/z 249 [M-H]⁻.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis and purification.
Safety Considerations
-
Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
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Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
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Hydrochloric Acid: Corrosive. Causes skin and eye burns.
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Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Spectroscopic Profile of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-(chlorosulfonyl)phenoxy)acetic acid. Due to the current absence of experimentally acquired spectroscopic data in publicly accessible databases and literature, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines standardized experimental protocols for the acquisition of such spectra, intended to serve as a reference for researchers undertaking the analysis of this compound. A generalized workflow for the spectroscopic analysis of a chemical compound is also provided.
Introduction
This compound is a bifunctional organic molecule containing a reactive sulfonyl chloride group and a carboxylic acid moiety. This structural arrangement makes it a potentially valuable building block in medicinal chemistry and materials science, for instance, in the synthesis of novel sulfonamide derivatives or as a linker molecule. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide aims to provide a foundational spectroscopic profile to aid in these endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and should be confirmed by experimental data.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic H (ortho to -SO₂Cl) |
| ~7.0 - 7.2 | Doublet | 2H | Aromatic H (ortho to -O-) |
| ~4.8 | Singlet | 2H | -O-CH₂- |
Solvent: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~170 - 175 | -COOH |
| ~160 - 165 | Aromatic C (-O-) |
| ~140 - 145 | Aromatic C (-SO₂Cl) |
| ~130 - 135 | Aromatic CH (ortho to -SO₂Cl) |
| ~115 - 120 | Aromatic CH (ortho to -O-) |
| ~65 - 70 | -O-CH₂- |
Solvent: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1590, ~1490 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1370, ~1180 | Strong | S=O stretch (Sulfonyl chloride) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~570 | Medium | C-S stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments
| m/z | Ion |
| 250/252 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 215 | [M-Cl]⁺ |
| 151 | [M-SO₂Cl]⁺ |
| 93 | [C₆H₅O]⁺ |
Ionization method: Electron Ionization (EI).
General Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and relaxation delay. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for its identification and characterization. The provided general experimental protocols offer a starting point for the empirical determination of its spectroscopic properties. It is imperative that the predicted data presented herein is validated through experimental analysis for any rigorous scientific application.
A Technical Guide to the Solubility and Stability of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid for Researchers and Drug Development Professionals
Introduction: 2-(4-(Chlorosulfonyl)phenoxy)acetic acid is a bifunctional molecule of significant interest in chemical synthesis, particularly as an intermediate for creating novel compounds in drug discovery and materials science. Its structure, featuring a reactive sulfonyl chloride and a carboxylic acid moiety, dictates its chemical behavior, making a thorough understanding of its solubility and stability paramount for its effective use. This technical guide provides an in-depth analysis of the solubility and stability of this compound in various solvent systems, complete with detailed experimental protocols and visual workflows to aid researchers in its handling and application.
Core Concepts: Solvent Properties and Their Impact
The solubility and stability of this compound are intrinsically linked to the properties of the solvent used. Solvents are broadly classified based on their polarity (polar vs. nonpolar) and their ability to donate protons (protic vs. aprotic). These characteristics govern the types of intermolecular interactions possible between the solvent and the solute, thereby influencing both how well the compound dissolves and its chemical reactivity.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have a high dielectric constant. While they can solvate ions and polar molecules effectively, they are generally reactive towards sulfonyl chlorides, leading to solvolysis (hydrolysis if the solvent is water).
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile possess a significant dipole moment but lack O-H or N-H bonds. They are good at dissolving polar compounds but are less reactive towards sulfonyl chlorides than protic solvents, making them suitable for reactions involving this functional group.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and do not readily dissolve polar compounds. This compound is expected to have very low solubility in these solvents.
Solubility Profile
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Soluble, but with reaction | The polar nature of both the solute and solvent facilitates dissolution. However, the high reactivity of the sulfonyl chloride with protic solvents will lead to rapid degradation (solvolysis) to the corresponding sulfonic acid or ester. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | These solvents can effectively solvate the polar functional groups of the molecule without the immediate risk of solvolysis, making them suitable for use as reaction media. |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | The significant difference in polarity between the solute and these solvents results in poor solvation and, consequently, low solubility. |
Stability Profile
The primary determinant of the stability of this compound in solution is the reactivity of the sulfonyl chloride group. Aryl sulfonyl chlorides are known to be susceptible to nucleophilic attack, particularly by water and other protic nucleophiles, leading to hydrolysis and the formation of the corresponding sulfonic acid.
Table 2: Predicted Stability of this compound in Different Solvent Types
| Solvent Class | Representative Solvents | Predicted Stability | Degradation Pathway & Remarks |
| Polar Protic | Water, Methanol, Ethanol | Unstable | Rapid solvolysis of the sulfonyl chloride to form 2-(4-(sulfo)phenoxy)acetic acid or its corresponding ester. The rate of hydrolysis is generally faster under basic conditions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Stable to Stable | Generally stable, especially when anhydrous. Trace amounts of water can lead to slow hydrolysis over time. These are the recommended solvents for handling and reactions. |
| Nonpolar Aprotic | Hexane, Toluene | Stable (if dissolved) | Due to very low solubility, degradation in the dissolved state is minimal. The solid compound is expected to be stable when stored in a dry environment. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Protocol 1: Thermodynamic Solubility Determination
This method determines the equilibrium solubility of the compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., acetonitrile, ethyl acetate, dichloromethane)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
HPLC-UV or other suitable analytical instrument
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Stability Assessment via Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.
Materials:
-
This compound
-
Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS for analysis
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve a known concentration of the compound in the chosen anhydrous polar aprotic solvent.
-
Prepare separate solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the remaining parent compound and identify any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in the presence of 3% hydrogen peroxide.
-
Incubate at room temperature and monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Keep a control sample in the dark under the same conditions.
-
Analyze samples at different time points by HPLC.
-
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion and Recommendations
This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability characteristics. Based on the principles of physical organic chemistry, it is predicted to be soluble in polar aprotic solvents such as DMSO, DMF, and acetonitrile, where it will also exhibit the greatest stability. Conversely, it is expected to be unstable in polar protic solvents due to the rapid solvolysis of the sulfonyl chloride group. For researchers and drug development professionals, it is recommended to use anhydrous polar aprotic solvents for reactions and storage of solutions of this compound. The provided experimental protocols offer a robust framework for the empirical determination of its solubility and stability, ensuring its effective and reliable application in synthesis and development projects.
The Multifaceted Mechanisms of Phenoxyacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. Initially recognized for their profound impact on plant physiology, leading to their widespread use as herbicides, these molecules have since emerged as potent modulators of key mammalian signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of phenoxyacetic acid derivatives, focusing on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Cyclooxygenase (COX) inhibitors, and Free Fatty Acid Receptor 1 (FFA1) agonists. Furthermore, this guide delves into their anti-inflammatory and antimicrobial properties, offering a comprehensive overview for researchers and professionals in drug development.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenoxyacetic acid derivatives have been extensively investigated as ligands for PPARs, a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. There are three main PPAR subtypes: PPARα, PPARγ, and PPARβ/δ.
The general mechanism of PPAR activation by phenoxyacetic acid derivatives involves their entry into the cell and subsequent binding to the ligand-binding domain (LBD) of a PPAR subtype. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Activation of PPARα is primarily associated with the regulation of fatty acid oxidation and lipid metabolism, making PPARα agonists valuable in the treatment of dyslipidemia.[1] PPARγ activation is crucial for adipocyte differentiation and insulin sensitization, hence the use of PPARγ agonists in managing type 2 diabetes.[1] PPARβ/δ is involved in fatty acid oxidation in skeletal muscle and has emerged as a potential target for metabolic disorders.[2]
Quantitative Data: PPAR Agonist Activity
The binding affinities and activation potencies of various phenoxyacetic acid derivatives for different PPAR subtypes have been determined through in vitro assays.
| Compound Class | Target | Assay Type | Value | Reference |
| Perfluoroalkyl Acids | PPARα | Equilibrium Dialysis | KD = 0.097 ± 0.070 µM (for Perfluorohexanoate) | [3] |
| Perfluoroalkyl Acids | PPARδ | Equilibrium Dialysis | KD = 0.044 ± 0.013 µM (for Perfluorobutanoate) | [3] |
| Perfluoroalkyl Acids | PPARδ | Equilibrium Dialysis | KD = 0.035 ± 0.0020 µM (for Perfluorohexane sulfonate) | [3] |
| Natural Products | PPARγ | TR-FRET Competitive Binding | IC50 = 27.43 µM (for Podophyllotoxone) | [4] |
| Natural Products | PPARγ | TR-FRET Competitive Binding | Ki = 9.86 µM (for Podophyllotoxone) | [4] |
Experimental Protocol: PPAR Competitive Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol outlines a method to determine the binding affinity of a test compound to a PPAR ligand-binding domain.
Materials:
-
Recombinant human PPAR ligand-binding domain (LBD) fused to a tag (e.g., GST).
-
Fluorescently labeled PPAR ligand (e.g., Fluormone™ Pan-PPAR Green).
-
Terbium-labeled anti-tag antibody (e.g., LanthaScreen™ Tb-labeled anti-GST antibody).
-
Test phenoxyacetic acid derivatives.
-
Assay buffer.
-
Microplates suitable for fluorescence measurements.
-
Plate reader capable of time-resolved fluorescence energy transfer measurements.
Procedure:
-
Prepare a solution of the PPARα-LBD, the fluorescent ligand, and the terbium-labeled antibody in the assay buffer.
-
Add varying concentrations of the test phenoxyacetic acid derivative or a known reference ligand (e.g., fenofibric acid) to the wells of the microplate.
-
Add the PPARα-LBD/fluorescent ligand/antibody mixture to each well.
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a plate reader. The signal is typically a ratio of the emission at two different wavelengths (e.g., 518 nm and 488 nm).
-
A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.
-
Plot the FRET signal against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[5]
Cyclooxygenase (COX) Inhibition
Certain phenoxyacetic acid derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. The inhibition of COX-2 is a major target for anti-inflammatory drugs.
The mechanism of action involves the binding of the phenoxyacetic acid derivative to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Quantitative Data: COX Inhibitory Activity
The inhibitory potency of phenoxyacetic acid derivatives against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenoxyacetic Acid Derivatives (5d-f, 7b, 10c-f) | COX-1 | 4.07 - 9.03 | High (up to 133.34) | [6][7] |
| COX-2 | 0.06 - 0.09 | [6][7] | ||
| 2-(4-Methoxyphenyl)acetic acid derivative | COX-1 | >100 | >11.1 | [8] |
| COX-2 | 9.0 | [8] | ||
| Celecoxib (Reference) | COX-1 | 14.93 - 15 | ~298.6 | [7][8] |
| COX-2 | 0.04 - 0.05 | [7][8] | ||
| Mefenamic Acid (Reference) | COX-1 | 29.9 | 15.1 | [7] |
| COX-2 | 1.98 | [7] | ||
| Diclofenac (Reference) | COX-1 | 1.2 | 1.0 | [8] |
| COX-2 | 1.2 | [8] | ||
| Indomethacin (Reference) | COX-1 | 0.1 | 2.0 | [8] |
| COX-2 | 0.2 | [8] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2.
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test phenoxyacetic acid derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a colorimetric substrate.
-
Microplate reader.
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in the wells of a microplate.
-
Add various concentrations of the test phenoxyacetic acid derivative or a reference inhibitor (e.g., celecoxib) to the wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes) to allow for prostaglandin production.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using an EIA kit or measure the absorbance of the product from a colorimetric substrate at a specific wavelength (e.g., 590 nm).[9]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.[7]
Free Fatty Acid Receptor 1 (FFA1) Agonism
Phenoxyacetic acid derivatives have been identified as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes.[10][11]
The mechanism involves the binding of the phenoxyacetic acid derivative to the FFA1 receptor on the surface of pancreatic β-cells. This activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, in conjunction with high glucose concentrations, promote the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
Quantitative Data: FFA1 Agonist Activity
The potency of phenoxyacetic acid derivatives as FFA1 agonists is measured by their half-maximal effective concentration (EC50).
| Compound Derivative | EC50 (nM) | Reference |
| Phenoxyacetic acid derivative (18b) | 62.3 | [10][12] |
| Phenoxyacetic acid derivative (16) | 43.6 | [13] |
| CPU025 | 38.7 | [13] |
| Tazarotenic acid | 5.73 | [12] |
| Bezafibrate | 14.2 | [12] |
| Efaproxiral | 13.5 | [12] |
| HWL-088 | 18.9 | [12] |
Experimental Protocol: FFA1 Functional Assay (Calcium Mobilization)
This protocol describes a cell-based assay to measure the activation of FFA1 by monitoring changes in intracellular calcium levels.
Materials:
-
A cell line stably expressing the human FFA1 receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test phenoxyacetic acid derivatives.
-
A reference FFA1 agonist.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Culture the FFA1-expressing cells in appropriate microplates.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test phenoxyacetic acid derivative or a reference agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
The peak fluorescence intensity is proportional to the degree of FFA1 activation.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.[14]
Other Biological Activities
Anti-inflammatory Activity
Beyond COX inhibition, the anti-inflammatory effects of phenoxyacetic acid derivatives have been demonstrated in vivo. The carrageenan-induced paw edema model is a standard assay to evaluate the anti-inflammatory potential of new compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar or Sprague-Dawley rats.
-
Carrageenan solution (1% in saline).
-
Test phenoxyacetic acid derivative.
-
Reference anti-inflammatory drug (e.g., indomethacin).
-
Plethysmometer or calipers for measuring paw volume/thickness.
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test phenoxyacetic acid derivative or the reference drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the subplantar region of the right hind paw of each rat.[15][16]
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.
-
The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated groups to the control group.
Antimicrobial Activity
Phenoxyacetic acid derivatives have also been shown to possess antimicrobial properties. The disk diffusion method is a widely used technique to assess the in vitro antibacterial activity of chemical substances.
Experimental Protocol: Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Test phenoxyacetic acid derivative dissolved in a suitable solvent.
-
Reference antibiotic disks.
-
Sterile saline.
-
McFarland turbidity standards (0.5).
-
Incubator.
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]
-
Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile cotton swab.[19]
-
Impregnate sterile paper disks with a known concentration of the test phenoxyacetic acid derivative.
-
Aseptically place the impregnated disks, along with reference antibiotic disks, onto the inoculated agar surface.[20]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the inhibition zone is indicative of the antibacterial activity of the compound.
Herbicidal Activity as Synthetic Auxins
The initial and most prominent application of certain phenoxyacetic acid derivatives, such as 2,4-D and MCPA, is as herbicides. Their mechanism of action in plants is to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).
At high concentrations, these synthetic auxins cause uncontrolled and disorganized plant growth, leading to stem curling, leaf malformation, and ultimately, the death of the plant. They are selective for broadleaf weeds, as monocots (grasses) are generally more tolerant.
Experimental Protocol: Auxin-like Herbicide Activity Assay
Materials:
-
Seeds of a susceptible broadleaf plant (e.g., lettuce, Lactuca sativa) and a tolerant monocot plant (e.g., corn, Zea mays).
-
Potting soil or other growth medium.
-
Test phenoxyacetic acid derivative.
-
A known auxinic herbicide (e.g., 2,4-D) as a positive control.
-
Growth chambers or greenhouse with controlled environmental conditions.
Procedure:
-
Sow the seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).
-
Prepare different concentrations of the test compound and the positive control in a suitable solvent with a surfactant.
-
Spray the plants uniformly with the test solutions. A control group is sprayed with the solvent and surfactant only.
-
Maintain the plants in a controlled environment and observe them for signs of phytotoxicity over a period of time (e.g., 14-21 days).
-
Assess the herbicidal activity based on visual injury ratings (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is plant death), and by measuring parameters such as plant height and fresh/dry weight.[21]
-
Dose-response curves can be generated to determine the concentration required for 50% growth inhibition (GR50).
Conclusion
The phenoxyacetic acid scaffold has proven to be a remarkably versatile platform for the development of biologically active molecules. From their origins as synthetic auxins revolutionizing weed control, these derivatives have demonstrated significant potential in human medicine through their interactions with critical targets like PPARs, COX enzymes, and FFA1 receptors. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. The continued investigation into the structure-activity relationships of phenoxyacetic acid derivatives holds the promise of yielding novel and improved therapeutic agents for a range of metabolic, inflammatory, and infectious diseases.
References
- 1. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Perfluoroalkyl Acid Binding with Peroxisome Proliferator-Activated Receptors α, γ, and δ, and Fatty Acid Binding Proteins by Equilibrium Dialysis with a Comparison of Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. scielo.br [scielo.br]
The Role of Sulfonyl Chloride-Containing Compounds in Biochemical Research and Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonyl chloride-containing compounds are a class of highly reactive molecules that have found extensive applications in biochemistry and drug development. Their electrophilic nature allows them to readily react with nucleophilic residues in biomolecules, making them invaluable tools for protein labeling, enzyme inhibition, and the synthesis of therapeutic agents. This technical guide provides an in-depth overview of the core applications of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.
Introduction
The sulfonyl chloride functional group (-SO₂Cl) is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack, most notably from the amine groups of amino acid residues like lysine, as well as the hydroxyl groups of serine, threonine, and tyrosine. This reactivity forms the basis of their utility in a biochemical context.
This guide will explore the multifaceted roles of sulfonyl chloride-containing compounds, including their use as fluorescent probes for studying protein structure and dynamics, as irreversible inhibitors for elucidating enzyme function, and as foundational scaffolds in the development of sulfonamide drugs. A comparative overview of sulfonyl chlorides and the more chemically stable sulfonyl fluorides as biochemical probes will also be discussed.
Mechanisms of Action
The primary reaction of sulfonyl chlorides in a biological setting is the formation of a stable sulfonamide bond with primary and secondary amines, or a sulfonate ester with hydroxyl groups.[1][2] This covalent modification is essentially irreversible under physiological conditions.
Reaction with Amino Groups
The most common reaction is with the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[1] The reaction is highly pH-dependent, with optimal reactivity occurring at alkaline pH (typically 8.5-9.5) where the amino groups are deprotonated and thus more nucleophilic.
Reaction with Hydroxyl Groups
Sulfonyl chlorides can also react with the hydroxyl groups of serine, threonine, and tyrosine residues to form sulfonate esters. While this reaction is generally less favored than the reaction with amines, it is the basis for the inhibitory activity of many sulfonyl chloride- and sulfonyl fluoride-containing compounds against serine proteases and other hydrolases.[3][4]
Applications as Biochemical Probes
The ability of sulfonyl chlorides to covalently modify proteins has led to their widespread use as biochemical probes.
Fluorescent Labeling
By attaching a fluorescent reporter molecule to the sulfonyl chloride, researchers can covalently label proteins for visualization and quantification. A classic example is Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride).
Dansyl Chloride: This reagent reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts.[5] The fluorescence of the dansyl group is sensitive to the polarity of its local environment, making it a useful tool for studying protein conformational changes.[5]
Experimental Protocol: Fluorescent Labeling of Proteins with Dansyl Chloride
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate or sodium bicarbonate, pH 8.5)
-
Dansyl chloride solution (10 mg/mL in anhydrous dimethylformamide or acetone, prepared fresh)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis tubing for purification
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen labeling buffer.
-
Labeling Reaction: While gently vortexing, slowly add the Dansyl chloride solution to the protein solution to achieve a 2 to 10-fold molar excess of the dye. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-200 mM and incubating for 30 minutes at room temperature.
-
Purification: Remove unreacted Dansyl chloride and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against a suitable buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (A₂₈₀) and ~333 nm (A₃₃₃).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the dansyl group at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₃₃ × 0.24)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and 0.24 is the correction factor for dansyl absorbance at 280 nm)
-
-
Calculate the DOL using the molar extinction coefficient of Dansyl chloride (ε₃₃₃ = 4,500 M⁻¹cm⁻¹):
-
DOL = A₃₃₃ / (ε₃₃₃ × Protein Concentration (M))
-
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy that utilizes reactive probes to assess the functional state of enzymes in complex biological systems.[6] Sulfonyl fluorides, being more stable in aqueous solutions than sulfonyl chlorides, are often preferred for this application.[3][7] These probes typically consist of three components: a reactive group (the sulfonyl fluoride "warhead"), a linker, and a reporter tag (e.g., biotin or a fluorophore).
Experimental Protocol: Activity-Based Protein Profiling of Serine Hydrolases using a Sulfonyl Fluoride Probe
This protocol is a generalized procedure and may require optimization for specific probes and biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Sulfonyl fluoride probe with a clickable handle (e.g., alkyne or azide)
-
Reporter tag with a complementary clickable handle (e.g., azide- or alkyne-biotin/fluorophore)
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
SDS-PAGE reagents
-
Streptavidin-agarose beads (for biotinylated probes)
-
Mass spectrometer for protein identification
Procedure:
-
Proteome Labeling:
-
Incubate the biological sample with the sulfonyl fluoride probe at a predetermined concentration and time (e.g., 1 µM for 30 minutes at 37 °C).
-
-
Click Chemistry:
-
To the labeled proteome, add the reporter tag, copper(II) sulfate, reducing agent, and copper ligand.
-
Incubate to allow the click reaction to proceed, covalently attaching the reporter tag to the probe-labeled proteins.
-
-
Analysis:
-
Gel-based Analysis (Fluorophore tag): Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner.
-
Affinity Purification and Mass Spectrometry (Biotin tag):
-
Enrich the biotin-tagged proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
-
Sulfonyl Chloride-Containing Compounds as Enzyme Inhibitors
The covalent modification of active site residues by sulfonyl chlorides and their derivatives can lead to irreversible enzyme inhibition. This property is particularly exploited in the design of inhibitors for proteases and other hydrolases.
Serine Protease Inhibitors
A well-known example is 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), also known as Pefabloc SC®.[8][9] AEBSF is a water-soluble, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, and thrombin.[8][9]
Quantitative Inhibition Data
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The table below summarizes the inhibitory activities of several sulfonyl chloride and sulfonyl fluoride-containing compounds against various enzymes.
| Compound | Target Enzyme | IC₅₀ / Kᵢ | Reference(s) |
| AEBSF (Pefabloc SC®) | Chymotrypsin | IC₅₀ = 70 µM | [10] |
| Plasmin | IC₅₀ = 150 µM | [10] | |
| Thrombin | IC₅₀ = 40 µM | [10] | |
| Trypsin | IC₅₀ = 8 µM | [10] | |
| Fatty Acid Sulfonyl Fluorides | |||
| Laurylsulfonyl fluoride (C12) | Anandamide Amidase | IC₅₀ ≈ 20 nM | [7] |
| Myristylsulfonyl fluoride (C14) | Anandamide Amidase | IC₅₀ ≈ 20 nM | [7] |
| Palmitylsulfonyl fluoride (C16) | Anandamide Amidase | IC₅₀ ≈ 20 nM | [7] |
| Stearylsulfonyl fluoride (C18) | Anandamide Amidase | IC₅₀ ≈ 20 nM | [7] |
| Dansyl Chloride | Not a potent inhibitor | High µM to mM range | [11] |
| Tosyl Chloride Derivatives | α-Glucosidase | Moderate Inhibition | [4] |
| Lipoxygenase | Moderate Inhibition | [4] |
Role in Drug Development: The Sulfonamides
The reaction of sulfonyl chlorides with amines is the cornerstone of sulfonamide synthesis. Sulfonamides are a major class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Antibacterial Sulfonamides
The original "sulfa drugs" are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[12] By blocking this pathway, sulfonamides prevent bacterial growth and replication.[12]
Anti-inflammatory Drugs
A prominent example of a sulfonamide-containing anti-inflammatory drug is Celecoxib. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[1][13]
Visualizing Biochemical Pathways and Workflows
Graphviz (DOT language) can be used to create clear diagrams of signaling pathways, experimental workflows, and logical relationships.
Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition
COX-2 Signaling Pathway and Celecoxib Inhibition
Workflow for Activity-Based Protein Profiling
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 5. benchchem.com [benchchem.com]
- 6. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid sulfonyl fluorides inhibit anandamide metabolism and bind to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety, Handling, and Storage of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage guidelines for 2-(4-(Chlorosulfonyl)phenoxy)acetic acid, a chemical intermediate of interest in pharmaceutical research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the substance's behavior under various conditions.
| Property | Value | Source |
| CAS Number | 17641-39-3 | [1][2] |
| Molecular Formula | C₈H₇ClO₅S | [2] |
| Molecular Weight | 250.66 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 155 °C | [4] |
| Boiling Point | 437.4 ± 20.0 °C (Predicted) | [4] |
| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Experimental Protocols
Detailed methodologies for the safe handling, storage, and in case of emergencies are provided below. These protocols should be strictly followed in all laboratory settings where this compound is used.
Handling and Personal Protective Equipment (PPE)
Objective: To outline the necessary precautions and personal protective equipment required to handle this compound safely.
Methodology:
-
Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[7] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and dust.[6]
-
Skin Protection: A lab coat or a chemically resistant suit must be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[6]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]
Storage Procedures
Objective: To detail the proper conditions for the long-term and short-term storage of this compound to maintain its stability and prevent hazardous situations.
Methodology:
-
Container: Store the compound in a tightly sealed, original container in a dry place.[1]
-
Temperature: The recommended storage temperature is between 2°C and 8°C.[4][5]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8] A detailed incompatibility chart is provided in the visualization section.
-
Storage Area: The storage area should be cool, dry, and well-ventilated.[6]
Emergency Procedures: Spill and Exposure
Objective: To provide clear, step-by-step instructions for responding to accidental spills and personnel exposure to this compound.
Methodology:
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.
-
Decontamination: After the material has been collected, decontaminate the spill area with a suitable solvent or detergent and wipe clean.
-
Disposal: Dispose of the contaminated materials and waste in accordance with local, state, and federal regulations.
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1]
Visualizations
The following diagrams illustrate key safety and procedural information in a clear and accessible format.
Caption: Flowchart of emergency response procedures for spills and personnel exposure.
Caption: Chemical incompatibility chart for this compound.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. chemscene.com [chemscene.com]
- 3. 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. [4-(chlorosulfonyl)phenoxy]acetic acid | 17641-39-3 [amp.chemicalbook.com]
- 5. 17641-39-3|this compound|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. matrixscientific.com [matrixscientific.com]
The Dawn of a New Era in Agriculture: A Technical Guide to the Discovery and History of Phenoxyacetic Acid-Based Reagents
Introduction
Phenoxyacetic acid (POA) is an organic compound that, while not possessing significant biological activity itself, serves as the foundational structure for a class of compounds that revolutionized agriculture and plant science.[1] Its derivatives, particularly the chlorinated phenoxyacetic acids, were among the first selective organic herbicides ever developed, ushering in an era of modern chemical weed control.[2][3][4] These synthetic compounds function by mimicking the natural plant growth hormone indole-3-acetic acid (IAA), a type of auxin, leading to uncontrolled and fatal growth in susceptible plants.[5][6][7] This guide provides a detailed technical overview of the discovery, history, and core scientific principles of phenoxyacetic acid-based reagents for researchers, scientists, and professionals in drug development.
From Plant Tropisms to Synthetic Hormones: The Historical Context
The story of phenoxyacetic acid herbicides is intrinsically linked to the study of plant hormones.
-
Early Auxin Research: In the late 19th century, Charles Darwin and his son Francis observed that a signal from the tip of a grass coleoptile was responsible for phototropism, or bending towards light.[8][9][10] This laid the groundwork for future research. In the 1920s, Dutch scientist Frits Went successfully isolated this growth-promoting chemical messenger, which he named "auxin," demonstrating that it could be collected in an agar block and could induce a growth response (curvature) in a decapitated coleoptile.[9][10][11]
-
Identification of IAA: By 1934, the primary natural auxin was identified as indole-3-acetic acid (IAA).[9] This discovery spurred chemists to synthesize related compounds to study their effects on plant growth.
-
First Syntheses: The first reported synthesis of the parent compound, phenoxyacetic acid, occurred in 1880, prepared from sodium phenolate and sodium chloroacetate.[1] A pivotal moment came in 1941 when Robert Pokorny published a method for synthesizing various chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid (2,4-D).[12][13][14] This work provided the chemical foundation for the herbicidal discoveries that would soon follow.
A Wartime Discovery: The Herbicide Revolution
The intense pressure to increase food production during World War II significantly accelerated research into plant growth regulators.[3][15] This led to a remarkable case of multiple, independent discoveries of the herbicidal properties of phenoxyacetic acids in both the United Kingdom and the United States.[16]
-
United Kingdom: At Imperial Chemical Industries (ICI), William G. Templeman and his colleagues found that high concentrations of synthetic auxins could kill broadleaf weeds without harming cereal crops.[17] Concurrently, a team led by Philip S. Nutman at Rothamsted Experimental Station was making similar findings.[16]
-
United States: In the U.S., Franklin D. Jones at the American Chemical Paint Company and a separate group including Ezra Kraus and John W. Mitchell at the University of Chicago and the USDA, also independently discovered the selective herbicidal nature of these compounds.[16][18]
Due to wartime secrecy, these groups were unaware of each other's work, and the first scientific publications on the topic in 1944-1945 were from researchers who were not the original discoverers, leading to initial confusion about who deserved credit.[16][18]
The commercial release of 2,4-D in 1946 marked the beginning of the modern herbicide era.[2][3][5][15] It was the first successful selective herbicide, allowing for widespread, efficient control of broadleaf weeds in monocot crops like wheat, corn, and rice.[3][15][18]
Key Phenoxyacetic Acid-Based Herbicides
Several key derivatives of phenoxyacetic acid have been developed and widely used.
-
2,4-D (2,4-Dichlorophenoxyacetic acid): The first and most iconic phenoxy herbicide. It is highly effective against broadleaf weeds and remains one of the most widely used herbicides globally.[3][15]
-
MCPA ((4-chloro-2-methylphenoxy)acetic acid): Discovered around the same time as 2,4-D, MCPA is also a selective herbicide used to control broadleaf weeds in cereal crops and pasture.[5][17][19]
-
2,4,5-T (2,4,5-Trichlorophenoxyacetic acid): Another potent phenoxy herbicide. Its use became highly controversial due to contamination with the toxic dioxin TCDD during its manufacturing process. It was a component of the defoliant Agent Orange, and its use has since been banned in many countries.[5][20]
-
Pro-pesticides and Analogs: Other derivatives were later commercialized, including 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB).[5] These are "pro-pesticides" that are converted by the plant's metabolism into the active forms, 2,4-D and MCPA, respectively.[5] Analogs with an additional methyl group, such as mecoprop and dichlorprop, were also developed.[5]
Quantitative Data: Physical and Chemical Properties
The following table summarizes key properties of the most prominent phenoxyacetic acid herbicides.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | pKa |
| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 98–99 | 12,000 | 3.70 |
| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 140.5 | 900 | 2.56–3.36 |
| MCPA | C₉H₉ClO₃ | 200.62 | 114–118 | 825 | 2.56–3.36 |
| 2,4,5-T | C₈H₅Cl₃O₃ | 255.49 | 154-158 | 238-278 | 2.56–3.36 |
(Data sourced from[1][6][17][18])
Mechanism of Action: The Synthetic Auxin Pathway
Phenoxyacetic herbicides act as synthetic auxins, mimicking the action of endogenous IAA but resisting the plant's natural degradation pathways.[6][7] This leads to a lethal overdose of hormone signaling.
The mechanism involves:
-
Absorption and Translocation: The herbicide is absorbed through the leaves and roots and transported via the plant's vascular system to areas of active growth (meristems).[7][15]
-
Receptor Binding: In the cell, the synthetic auxin binds to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its AFB homologs.
-
Derepression of Transcription: This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This complex is then targeted for degradation by the 26S proteasome.
-
Uncontrolled Gene Expression: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes.
-
Physiological Disruption: The resulting massive and uncontrolled expression of these genes leads to unsustainable growth, causing stem curling, leaf withering, disruption of vascular tissues, and ultimately, plant death.[15] The selectivity arises because the transport and metabolism systems in monocot (grass-like) plants are less susceptible to this disruption than those in dicot (broadleaf) plants.[3]
Experimental Protocols
Synthesis of Phenoxyacetic Acid
This protocol is based on the original Williamson ether synthesis method reported in 1880.[1]
Materials:
-
Phenol (45 mmol)
-
Sodium hydroxide (NaOH) (45 mmol)
-
Monochloroacetic acid (55 mmol)
-
30% NaOH solution
-
Deionized water
-
Ethanol
-
2.0 M Hydrochloric acid (HCl)
-
Ice bath, reflux condenser, magnetic stirrer, filtration apparatus.
Procedure:
-
Prepare Sodium Chloroacetate: In an ice water bath, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.[21]
-
Prepare Sodium Phenolate: In a separate flask, dissolve 45 mmol of NaOH in a mixture of 15 mL deionized water and 5 mL ethanol with stirring. Slowly add 45 mmol of phenol to this solution and continue stirring for 20 minutes to form sodium phenolate.[21]
-
Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution.[21]
-
Reflux: Heat the mixture to reflux at approximately 102°C and maintain for 5 hours.[21]
-
Precipitation: After cooling the mixture to room temperature, acidify it to a pH of 1-2 using 2.0 M HCl. A white precipitate of phenoxyacetic acid will form.[21]
-
Purification: Filter the crude product and wash it three times with dilute HCl. Recrystallize from hot water to obtain the purified product. Dry overnight in a vacuum.[21]
References
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]
- 3. livinghistoryfarm.org [livinghistoryfarm.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. Auxins [phytohormones.info]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. Auxin - Wikipedia [en.wikipedia.org]
- 11. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Some Chlorophenoxyacetic Acids · [nal.usda.gov]
- 14. Pokorny, R. (1941) Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63, 1768. - References - Scientific Research Publishing [scirp.org]
- 15. deq.mt.gov [deq.mt.gov]
- 16. In the beginning: the multiple discovery of the first hormone herbicides [agris.fao.org]
- 17. MCPA - Wikipedia [en.wikipedia.org]
- 18. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 19. chemicalwarehouse.com [chemicalwarehouse.com]
- 20. invasive.org [invasive.org]
- 21. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Labeling Primary Amines with 2-(4-(Chlorosulfonyl)phenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Chlorosulfonyl)phenoxy)acetic acid is a heterobifunctional crosslinking reagent that enables the covalent conjugation of primary amines to other molecules of interest. This reagent possesses two distinct reactive moieties: a sulfonyl chloride and a carboxylic acid. The sulfonyl chloride group exhibits high reactivity towards primary amines, such as the ε-amino group of lysine residues in proteins, forming stable sulfonamide bonds. The carboxylic acid group, being less reactive under the conditions used for sulfonylation, provides a secondary site for conjugation. This allows for a sequential and controlled two-step labeling strategy, making it a valuable tool in bioconjugation, drug development, and proteomics research.
The differential reactivity of the two functional groups allows for the selective labeling of a primary amine-containing molecule in the first step, leaving the carboxylic acid available for subsequent coupling to another molecule. This stepwise approach minimizes the formation of homodimers and other unwanted byproducts, leading to more defined and homogeneous conjugates.
Core Principles and Reaction Chemistry
The labeling process with this compound involves two key reactions:
-
Sulfonamide Bond Formation: The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds efficiently under slightly alkaline conditions, where the primary amine is deprotonated and thus more nucleophilic. The reaction results in the formation of a highly stable sulfonamide linkage.
-
Amide Bond Formation: The carboxylic acid group can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS). The activated ester then readily reacts with a primary amine on a second molecule to form a stable amide bond.
The sequential nature of these reactions is crucial for controlled bioconjugation.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the successful labeling of primary amines using this compound and subsequent carboxylic acid activation. These values are representative and may require optimization for specific applications.
Table 1: Recommended Reaction Conditions for Sulfonamide Formation (Step 1)
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Optimal for deprotonation of primary amines, enhancing nucleophilicity. |
| Temperature | 4°C - Room Temperature | Lower temperatures can be used to control the reaction rate and minimize protein denaturation. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by analytical techniques like LC-MS or SDS-PAGE. |
| Molar Excess of Reagent | 5 - 20 fold | A molar excess of the labeling reagent over the amine-containing molecule is recommended to ensure efficient labeling. |
| Buffer System | Bicarbonate or Borate buffer | Amine-free buffers are essential to prevent reaction with the buffer components. |
Table 2: Recommended Reaction Conditions for Amide Formation (Step 2)
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.0 | Optimal for the reaction of NHS-esters with primary amines. |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine completion. |
| Molar Excess of EDC/NHS | 1.5 - 3 fold over carboxylic acid | To ensure efficient activation of the carboxylic acid. |
| Buffer System | Phosphate-buffered saline (PBS) or HEPES | Amine-free buffers are required. |
Experimental Protocols
Protocol 1: Labeling of a Primary Amine with this compound (Sulfonamide Formation)
This protocol describes the first step of the conjugation, where the sulfonyl chloride group of the reagent reacts with a primary amine on the target molecule (e.g., a protein).
Materials:
-
Molecule containing a primary amine (e.g., protein, peptide)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Preparation of Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the molecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
-
Preparation of Labeling Reagent Solution:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous solvent (e.g., DMF) at a concentration of 10-20 mg/mL.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the labeling reagent solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at room temperature to ensure all unreacted sulfonyl chloride is quenched.
-
-
Purification of the Conjugate:
-
Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Conjugation of the Carboxylic Acid Moiety (Amide Formation)
This protocol describes the second step, where the carboxylic acid on the labeled molecule is activated and reacted with a primary amine of a second molecule.
Materials:
-
Purified molecule labeled with 2-(4-(sulfonamido)phenoxy)acetic acid (from Protocol 1)
-
Molecule containing a primary amine for the second conjugation step
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system
Procedure:
-
Preparation of Labeled Molecule:
-
Dissolve the purified conjugate from Protocol 1 in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (or Sulfo-NHS) to the solution of the labeled molecule.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Immediately add the activated labeled molecule to the second amine-containing molecule, which has been dissolved in the Coupling Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Mandatory Visualizations
Caption: Experimental workflow for two-step labeling.
Caption: Proximity-based labeling workflow.
Application Notes and Protocols for Protein Bioconjugation using 2-(4-(Chlorosulfonyl)phenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Chlorosulfonyl)phenoxy)acetic acid is a hetero-bifunctional crosslinking reagent that possesses two reactive moieties: a sulfonyl chloride and a carboxylic acid. This dual functionality allows for the covalent conjugation of biomolecules, such as proteins, through two distinct chemical pathways. The sulfonyl chloride group readily reacts with primary amines, such as the side chain of lysine residues, to form stable sulfonamide bonds.[1][2][3] The carboxylic acid group can be activated, typically using carbodiimide chemistry, to react with primary amines to form stable amide bonds.[4][5][6][7][8][]
This document provides detailed protocols for two primary strategies for using this compound in protein bioconjugation: a one-step conjugation targeting amine groups with the sulfonyl chloride, and a two-step conjugation strategy utilizing both the sulfonyl chloride and the activated carboxylic acid. It also includes methods for the characterization of the resulting protein conjugates.
Chemical Properties and Reaction Mechanisms
-
Molecular Formula: C₈H₇ClO₅S
-
Molecular Weight: 250.66 g/mol
-
Reactive Groups:
-
Sulfonyl Chloride (-SO₂Cl): Reacts with primary amines (e.g., lysine ε-amino group, N-terminus) to form a stable sulfonamide linkage.[1][2] This reaction is typically performed in aqueous buffers at a slightly alkaline pH (8.0-9.0).
-
Carboxylic Acid (-COOH): Can be activated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This ester then reacts with primary amines to form a stable amide bond.[4][5][6][7][8]
-
Data Presentation: Typical Reaction Parameters
The following tables summarize typical reaction parameters for the conjugation of this compound to a model protein (e.g., a monoclonal antibody, mAb). These values should be optimized for each specific application.
Table 1: One-Step Conjugation via Sulfonyl Chloride
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | Should be optimized to achieve the desired degree of labeling (DOL). |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl | Amine-free buffers are essential. |
| Reaction pH | 8.0 - 9.0 | Higher pH increases the nucleophilicity of lysine amines but also the rate of hydrolysis of the sulfonyl chloride. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help minimize protein degradation. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Final concentration of 50 mM to consume unreacted sulfonyl chloride. |
Table 2: Two-Step Conjugation via Carboxylic Acid Activation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | |
| Activation Buffer | 50 mM MES, pH 6.0 | Optimal pH for EDC/NHS activation.[6][8] |
| EDC:Linker Molar Ratio | 2:1 to 10:1 | Drives the formation of the O-acylisourea intermediate.[5][7] |
| NHS:Linker Molar Ratio | 2:1 to 5:1 | Stabilizes the activated linker as an NHS ester.[5][7] |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0 | Optimal for the reaction of the NHS ester with amines. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | Should be optimized for the desired DOL. |
| Conjugation Time | 2 - 4 hours at RT or overnight at 4°C | |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | Final concentration of 20-50 mM. |
Experimental Protocols
Protocol 1: One-Step Amine-Targeted Conjugation via Sulfonyl Chloride
This protocol describes the direct conjugation of this compound to a protein through the reaction of the sulfonyl chloride group with primary amines.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Protein Preparation: Prepare the protein solution in the Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the desired molar excess of the linker stock solution to the protein solution with gentle stirring. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the protein conjugate using a desalting column or SEC to remove excess linker and byproducts.[10][11][12][13]
Protocol 2: Two-Step Conjugation via Carboxylic Acid Activation
This protocol outlines a two-step process where the carboxylic acid of this compound is first conjugated to a molecule containing a primary amine, followed by the reaction of the sulfonyl chloride with the target protein.
Step A: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule (e.g., a payload for an ADC)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 50 mM MES, pH 6.0
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous organic solvent (e.g., DMF or DMSO)
Procedure:
-
Linker Activation: a. Dissolve this compound in Activation Buffer, potentially with a small amount of co-solvent (DMF or DMSO). b. Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS. c. Incubate for 15 minutes at room temperature.
-
Conjugation: a. Dissolve the amine-containing molecule in the Conjugation Buffer. b. Add the activated linker solution to the amine-containing molecule solution. c. Incubate for 2 hours at room temperature.
-
Purification: Purify the resulting conjugate with the free sulfonyl chloride group using an appropriate method (e.g., chromatography).
Step B: Conjugation of the Activated Linker to the Target Protein
Procedure:
-
Follow the procedure outlined in Protocol 1 , using the purified product from Step A as the linker.
Characterization of Protein Conjugates
1. SDS-PAGE Analysis:
-
Principle: Successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.[14][15][16]
-
Procedure: a. Prepare samples of the unconjugated protein, the conjugation reaction mixture, and a molecular weight marker. b. Run the samples on a suitable polyacrylamide gel. c. Stain the gel with a protein stain (e.g., Coomassie Blue). d. Visualize the bands to confirm the presence of a higher molecular weight species corresponding to the conjugate.[14][15]
2. Mass Spectrometry (MS):
-
Principle: MS provides a precise measurement of the molecular weight of the intact protein conjugate, allowing for the confirmation of successful conjugation and the determination of the degree of labeling (DOL).[17][18][19]
-
Techniques:
-
Data Analysis: The mass spectrum of the conjugated protein will show a distribution of peaks corresponding to different numbers of attached linkers. The average DOL can be calculated from this distribution.
3. Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. Conjugated proteins will typically elute earlier than their unconjugated counterparts due to their larger size. SEC is also useful for assessing the purity of the conjugate and detecting any aggregation.[10][11][12][20]
-
Procedure: a. Equilibrate an SEC column with a suitable mobile phase. b. Inject the purified conjugate onto the column. c. Monitor the elution profile using UV absorbance (typically at 280 nm). d. Compare the retention time of the conjugate to that of the unconjugated protein.
Visualizations
Caption: Workflow for one-step protein conjugation.
Caption: Workflow for two-step protein conjugation.
Caption: Application of a bioconjugate in a targeted drug delivery context.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 11. goldbio.com [goldbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. aboligo.com [aboligo.com]
- 17. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Small Molecule Conjugation Using Sulfonyl Chlorides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonyl chlorides (R-SO₂Cl) are highly reactive organic compounds that serve as pivotal reagents in bioconjugation and medicinal chemistry.[1][2] Their utility is rooted in the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles to form stable linkages such as sulfonamides and sulfonate esters.[1] This reactivity allows for the covalent attachment of small molecules—including drugs, linkers, and probes—to biomolecules like proteins, peptides, and antibodies.
The sulfonamide bond, formed from the reaction of a sulfonyl chloride with a primary or secondary amine, is a particularly important motif found in numerous therapeutic drugs, including antibiotics and enzyme inhibitors.[1] Introducing a sulfonyl group can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable strategy in drug design.[3][4] These application notes provide a comprehensive guide to the principles and protocols for utilizing sulfonyl chlorides in small molecule conjugation.
Principle of Reactivity
The core of sulfonyl chloride chemistry lies in the susceptibility of the sulfur-chlorine bond to nucleophilic attack. The strong electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, and the chloride ion is an excellent leaving group.[5] This enables efficient reactions with various nucleophiles.
Applications in Research and Drug Development
The ability to form stable covalent bonds makes sulfonyl chloride chemistry a versatile tool in various applications:
-
Antibody-Drug Conjugates (ADCs): Sulfonyl chloride-based linkers can be used to attach potent cytotoxic drugs to antibodies, targeting them specifically to cancer cells.[3][6] The hydrophilicity of the resulting sulfonate or sulfonamide linkage can help mitigate aggregation issues often seen with hydrophobic drugs.[7]
-
PROTACs Synthesis: In the development of Proteolysis Targeting Chimeras (PROTACs), sulfonyl-containing linkers can connect a target-binding molecule and an E3 ligase-binding molecule.[3]
-
Improving Drug Properties: Conjugating a molecule with a PEG (polyethylene glycol) linker via a sulfonamide bond can enhance its aqueous solubility, stability, and pharmacokinetic profile.[3][6]
-
Functionalization of Biomolecules: Sulfonyl chlorides are used to modify proteins, often targeting the primary amine groups of lysine residues to introduce labels, tags, or other functional moieties.[8]
Experimental Protocols
A common strategy for bioconjugation involves a two-step process: (1) activation of a molecule containing a sulfonic acid to a more reactive sulfonyl chloride, and (2) reaction of the sulfonyl chloride with the target nucleophile (e.g., an amine on a protein).[3]
Protocol 1: Activation of a Sulfonic Acid to a Sulfonyl Chloride
This protocol describes the conversion of a terminal sulfonic acid group on a small molecule or linker into a sulfonyl chloride. This intermediate is highly moisture-sensitive and should typically be used immediately.[6]
Materials:
-
Molecule with sulfonic acid group (e.g., m-PEG4-sulfonic acid)
-
Anhydrous dichloromethane (DCM)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware
-
Ice bath
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chloride.
-
Under an inert atmosphere, dissolve the sulfonic acid-containing molecule in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess (e.g., 2-3 equivalents) of thionyl chloride to the solution while stirring.[6] Alternatively, oxalyl chloride (2-3 equivalents) with a catalytic amount of anhydrous DMF can be used.[6]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with an amine and analyzing by LC-MS.[6]
-
Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting sulfonyl chloride is a reactive intermediate and should be used immediately in the subsequent conjugation step.[3]
Protocol 2: Conjugation of Sulfonyl Chloride to an Amine-Containing Protein
This protocol details the reaction of the freshly prepared sulfonyl chloride with primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0-9.0)
-
Freshly prepared sulfonyl chloride intermediate
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Prepare the target protein at a concentration of 2-10 mg/mL in a suitable conjugation buffer. A pH of 8.0-9.0 is recommended to ensure the deprotonation of lysine amino groups, increasing their nucleophilicity.[6]
-
Reagent Preparation: Immediately before use, dissolve the freshly prepared sulfonyl chloride in a minimal amount of anhydrous DMSO or DMF.[6]
-
Conjugation Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the sulfonyl chloride solution to the protein solution with gentle stirring.[6] The optimal ratio should be determined empirically to achieve the desired degree of labeling.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.[6] Lower temperatures can help minimize protein degradation.[6]
-
Quenching: Stop the reaction by adding the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted sulfonyl chloride.[3] Incubate for 30 minutes at room temperature.[3]
-
Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as SEC or dialysis against a suitable buffer (e.g., PBS).[6]
Data Presentation: Reaction Parameters
The efficiency of conjugation is influenced by several factors. The following table summarizes key parameters and their typical ranges for conjugating a sulfonyl chloride to a protein.
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation.[6] |
| Conjugation Buffer | 100 mM Sodium Phosphate, 150 mM NaCl | Must be free of primary amines (e.g., Tris).[6] |
| pH | 8.0 - 9.0 | Higher pH increases the nucleophilicity of lysine amines but also accelerates the hydrolysis of the sulfonyl chloride.[6] |
| Linker:Protein Molar Ratio | 5:1 to 50:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[3][6] |
| Reaction Temperature | 4°C to Room Temperature | 4°C is often preferred to minimize protein degradation and non-specific side reactions.[6] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time.[6] |
Characterization of Conjugates
After purification, the successful conjugation and integrity of the product should be confirmed using analytical techniques:
-
Mass Spectrometry (ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling.
-
Spectroscopy (FT-IR, NMR): For small molecule conjugates, FT-IR can confirm the formation of the sulfonamide bond (characteristic bands at 3263–3371 cm⁻¹ for N-H and 1174–1127 cm⁻¹ for -N-S=O).[9] ¹H and ¹³C NMR are used to confirm the overall structure.[9][10]
-
Chromatography (SEC, HIC): To assess purity, aggregation state, and, in the case of ADCs, the distribution of drug-linker species.
By following these guidelines and protocols, researchers can effectively utilize sulfonyl chloride chemistry for the robust and efficient conjugation of small molecules for a wide range of scientific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Sulfonyl in Drug Design [ccspublishing.org.cn]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ex Situ Gaseous Reagent for Multicomponent Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid in Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Chlorosulfonyl)phenoxy)acetic acid is a heterobifunctional crosslinking agent that possesses two distinct reactive moieties: a sulfonyl chloride and a carboxylic acid. This unique structure allows for a two-step, directional covalent immobilization of molecules onto surfaces, making it a valuable tool in bioconjugation, drug delivery system development, and biosensor fabrication. The sulfonyl chloride group readily reacts with primary and secondary amines, while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules or surfaces. This dual reactivity enables the controlled and oriented attachment of biomolecules, such as proteins, peptides, and antibodies, to a variety of substrates.
Application Notes
The primary application of this compound in surface modification is to serve as a molecular bridge, covalently linking a surface to a target molecule. The differential reactivity of its two functional groups allows for sequential conjugation, which is crucial for creating well-defined and functional surfaces.
Key Applications Include:
-
Immobilization of Biomolecules: This linker is ideal for the covalent attachment of proteins, enzymes, and antibodies to solid supports. The sulfonyl chloride can react with amine groups on a modified surface, leaving the carboxylic acid available for subsequent coupling to the biomolecule of interest. This oriented immobilization is critical for preserving the biological activity of the immobilized molecule.
-
Biosensor Development: By immobilizing biorecognition elements (e.g., antibodies, enzymes) onto sensor surfaces, this compound facilitates the creation of highly specific and sensitive biosensors. The covalent linkage ensures the stability of the sensing layer, even under various assay conditions.
-
Drug Delivery Systems: The linker can be used to conjugate drugs or targeting ligands to the surface of nanoparticles, liposomes, or other drug carriers. This surface functionalization can improve the pharmacokinetic profile, enhance targeting specificity, and control the release of the therapeutic agent.
-
Surface Functionalization for Cell Culture: Modifying cell culture substrates with this linker can be used to immobilize cell adhesion peptides (e.g., RGD sequences) to promote cell attachment, proliferation, and differentiation.
Chemical Reactivity:
-
Sulfonyl Chloride Group: This group reacts readily with primary and secondary amines under mild basic conditions to form stable sulfonamide bonds. It can also react with hydroxyl groups, although the reaction with amines is generally more facile and preferred.
-
Carboxylic Acid Group: The carboxylic acid can be activated using carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS), to form an active NHS ester. This ester then efficiently reacts with primary amines to form a stable amide bond.
Experimental Protocols
The following are generalized protocols for the use of this compound in a two-step surface modification process. Optimization of reaction times, concentrations, and buffer conditions may be necessary for specific applications.
Protocol 1: Surface Modification of an Amine-Terminated Substrate
This protocol describes the initial step of attaching the linker to a surface that has been pre-functionalized with amine groups (e.g., through silanization with (3-aminopropyl)triethoxysilane (APTES)).
Materials:
-
Amine-functionalized substrate (e.g., glass slide, silicon wafer, polymer film)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))
-
Anhydrous inert gas (e.g., Nitrogen or Argon)
-
Washing solvents: DCM, Ethanol, Deionized water
Procedure:
-
Substrate Preparation: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then deionized water. Dry the substrate under a stream of inert gas.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound in the anhydrous aprotic solvent to a final concentration of 1-10 mM.
-
Base Addition: Add the tertiary amine base to the reaction mixture in a 1.5 to 2-fold molar excess relative to the linker.
-
Surface Reaction: Immerse the prepared amine-functionalized substrate into the reaction solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: Remove the substrate from the reaction solution and wash it sequentially with DCM, ethanol, and deionized water to remove any unreacted reagents and byproducts.
-
Drying: Dry the substrate under a stream of inert gas. The surface is now functionalized with the linker, presenting carboxylic acid groups for the next step.
Protocol 2: Covalent Immobilization of a Protein to the Linker-Modified Surface
This protocol outlines the second step, where a protein is attached to the surface-bound carboxylic acid groups.
Materials:
-
Linker-modified substrate from Protocol 1
-
Protein of interest (with available primary amine groups)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Ethanolamine or Glycine in PBS, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxylic Acids:
-
Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in Activation Buffer.
-
Immerse the linker-modified substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature to activate the surface-bound carboxylic acids to form NHS esters.
-
Rinse the substrate with ice-cold Activation Buffer to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the protein (e.g., 0.1-1 mg/mL) in Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Washing:
-
Wash the substrate thoroughly with PBST to remove non-covalently bound protein.
-
Rinse with deionized water.
-
-
Drying and Storage:
-
Dry the substrate under a stream of inert gas.
-
Store the protein-functionalized surface under appropriate conditions (e.g., at 4°C in a desiccated environment) to maintain protein activity.
-
Data Presentation
The success of the surface modification can be quantified using various surface analysis techniques. The following tables provide an example of the type of quantitative data that could be expected.
Table 1: Surface Characterization at Each Modification Step
| Surface Stage | Water Contact Angle (°) | Elemental Composition (XPS, Atomic %) |
| Bare Substrate (e.g., Glass) | 20 ± 5 | Si: 33, O: 67 |
| Amine-Functionalized | 55 ± 7 | Si: 25, O: 45, C: 20, N: 10 |
| Linker-Modified | 70 ± 6 | Si: 20, O: 40, C: 28, N: 7, S: 2.5, Cl: 2.5 |
| Protein-Immobilized | 45 ± 8 | Si: 15, O: 35, C: 35, N: 12, S: 3 |
Table 2: Quantitative Analysis of Protein Immobilization
| Parameter | Value | Method |
| Immobilized Protein Density | 250 ± 30 ng/cm² | Quartz Crystal Microbalance (QCM) or Ellipsometry |
| Surface Coverage | ~75% | Atomic Force Microscopy (AFM) |
| Biological Activity Retention | > 80% | Specific activity assay for the immobilized protein |
Mandatory Visualization
Caption: Step-wise workflow for surface modification and protein immobilization.
Caption: Logical relationship of the bifunctional linker chemistry.
Application Notes and Protocols for the Reaction of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid with Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the chemical modification of peptides using 2-(4-(chlorosulfonyl)phenoxy)acetic acid. This reagent facilitates the covalent attachment of a phenoxyacetic acid moiety to peptides through the formation of a stable sulfonamide bond. This modification can be employed to introduce a versatile chemical handle for further functionalization, to alter the physicochemical properties of a peptide, or to develop novel peptide-based therapeutics. The primary sites of reaction on a peptide are the nucleophilic side chain of lysine residues and the N-terminal amino group. Careful control of experimental conditions is crucial to ensure efficient and selective conjugation while minimizing side reactions such as hydrolysis of the sulfonyl chloride.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonamide linkage. The reaction releases hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent protonation of the amine nucleophiles.
Key Considerations
-
pH Control: The reaction is highly pH-dependent. A basic pH is necessary to ensure that the target amino groups (primarily the ε-amino group of lysine, pKa ~10.5) are in their deprotonated, nucleophilic state. However, excessively high pH can accelerate the hydrolysis of the sulfonyl chloride, reducing the efficiency of the conjugation.
-
Solvent System: The choice of solvent is critical. While aqueous buffers are often required for peptide solubility, the presence of water can lead to the hydrolysis of the sulfonyl chloride. The use of organic co-solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), can enhance the solubility of the reagents and reduce the rate of hydrolysis.
-
Stoichiometry: The molar ratio of the sulfonyl chloride reagent to the peptide will influence the extent of modification. An excess of the labeling reagent is typically used to drive the reaction towards completion.
-
Temperature and Reaction Time: The reaction is generally performed at room temperature or below to minimize side reactions. The optimal reaction time should be determined empirically by monitoring the progress of the reaction.
Experimental Protocols
The following protocols provide a starting point for the reaction of this compound with peptides. Optimization may be required depending on the specific peptide sequence and its solubility characteristics.
Protocol 1: Reaction in an Aqueous-Organic Solvent Mixture
This protocol is suitable for peptides that are soluble in a mixture of aqueous buffer and an organic co-solvent.
Materials:
-
Peptide of interest
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Dimethylformamide (DMF)
-
Deionized water
-
Trifluoroacetic acid (TFA) for quenching and purification
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the sodium bicarbonate buffer (0.1 M, pH 9.0) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in DMF at a concentration of 10-50 mM.
-
Reaction Initiation: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution with gentle vortexing. The final concentration of DMF in the reaction mixture should be between 10% and 50% (v/v) to ensure solubility of the reagent and minimize its hydrolysis.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. The progress of the reaction can be monitored by RP-HPLC.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by acidifying the reaction mixture with TFA to a pH of 2-3.
-
Purification: Purify the modified peptide from unreacted starting materials and byproducts using preparative RP-HPLC.
-
Analysis: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Protocol 2: Reaction in an Organic Solvent with a Tertiary Amine Base
This protocol is suitable for peptides that are soluble in organic solvents.
Materials:
-
Peptide of interest
-
This compound
-
Dimethylformamide (DMF) or a mixture of Dichloromethane (DCM) and DMF
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Trifluoroacetic acid (TFA) for cleavage from resin (if applicable) and purification
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis
Procedure:
-
Peptide Dissolution: Dissolve the peptide in DMF or a DCM/DMF mixture to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in the same solvent system.
-
Reaction Initiation: Add a 1.5 to 5-fold molar excess of this compound to the peptide solution.
-
Base Addition: Add a 2 to 10-fold molar excess of DIPEA or TEA to the reaction mixture to act as a base.
-
Incubation: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by RP-HPLC.
-
Work-up and Purification: If the peptide is on a solid support, cleave it using a standard TFA cocktail. Precipitate the crude peptide in cold diethyl ether and then purify by preparative RP-HPLC. For solution-phase reactions, the solvent can be removed under vacuum, and the residue can be directly purified by RP-HPLC.
-
Analysis: Characterize the purified product by analytical RP-HPLC and mass spectrometry.
Data Presentation
The following table summarizes the recommended starting conditions for the reaction. These parameters should be optimized for each specific peptide.
| Parameter | Recommended Starting Conditions | Notes |
| pH | 8.5 - 9.5 | A compromise between ensuring deprotonation of the amine and minimizing hydrolysis of the sulfonyl chloride. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to reduce the rate of hydrolysis of the sulfonyl chloride. |
| Solvent | Aqueous buffer (e.g., sodium bicarbonate, borate) with 10-50% DMF or DMSO as a co-solvent. For organic-soluble peptides, DMF or DCM/DMF can be used. | The organic co-solvent helps to solubilize the sulfonyl chloride and reduces its hydrolysis. |
| Base | Sodium Bicarbonate or Borate buffer for aqueous reactions. DIPEA or TEA for organic solvent reactions. | A non-nucleophilic organic base is preferred in organic solvents to avoid competing reactions. |
| Molar Ratio (Reagent:Peptide) | 5:1 to 20:1 for aqueous reactions. 1.5:1 to 5:1 for organic reactions. | A higher excess is often needed in aqueous solutions to compensate for hydrolysis. The optimal ratio should be determined experimentally. |
| Reaction Time | 1 - 4 hours | The reaction progress should be monitored by a suitable analytical technique like RP-HPLC to determine the optimal time. |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method for peptide purification.[1][2][3] |
Mandatory Visualization
Caption: Workflow for reacting this compound with peptides.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Chlorosulfonyl)phenoxy)acetic acid is a heterobifunctional crosslinking agent possessing two distinct reactive moieties: a sulfonyl chloride and a carboxylic acid. This dual functionality allows for the covalent linkage of molecules, typically proteins, in a controlled and stepwise manner. The sulfonyl chloride group exhibits high reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable sulfonamide bonds. The carboxylic acid group can be activated, for example using carbodiimide chemistry (EDC/NHS), to react with primary amines, forming stable amide bonds. This allows for versatile conjugation strategies, including the crosslinking of two different proteins or the linkage of a protein to a surface or another molecule.
These application notes provide an overview of the utility of this compound in bioconjugation and protein interaction studies, along with detailed protocols for its use.
Principle of Crosslinking
The use of this compound as a crosslinker typically involves a two-step reaction strategy. This approach minimizes the formation of unwanted homodimers and allows for precise control over the conjugation process.
-
First Reaction (Sulfonyl Chloride) : The more reactive sulfonyl chloride group is first reacted with the primary amines of the first protein (Protein A). This reaction is typically carried out at a slightly alkaline pH.
-
Purification : Excess crosslinker and unreacted Protein A are removed.
-
Second Reaction (Carboxylic Acid Activation) : The carboxylic acid on the now-modified Protein A is activated using a carbodiimide, such as EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a more stable amine-reactive ester.
-
Third Reaction (Amine Coupling) : The activated Protein A is then introduced to the second protein (Protein B), which contains accessible primary amines, to form a stable amide bond, thus creating a Protein A-Protein B conjugate.
Key Applications
-
Protein-Protein Interaction Studies : Covalently trapping and identifying interacting proteins, including transient or weak interactions.
-
Antibody-Enzyme Conjugation : Creating enzyme-labeled antibodies for use in immunoassays such as ELISA.
-
Immunotoxin Preparation : Linking toxins to antibodies for targeted delivery to specific cells.
-
Immobilization of Biomolecules : Attaching proteins or other molecules to solid supports for affinity chromatography or biosensor development.
-
Studying Cell Surface Protein Interactions : Crosslinking proteins on the surface of living cells to investigate receptor dimerization and complex formation.
Data Presentation
The efficiency of crosslinking reactions is dependent on several factors including pH, temperature, reaction time, and the molar ratio of reactants. The following tables provide representative data for optimizing crosslinking reactions with this compound. Note: These values should be considered as a starting point and may require optimization for specific applications.
Table 1: Recommended Reaction Conditions for Sulfonyl Chloride-Amine Coupling
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Higher pH increases the nucleophilicity of primary amines. |
| Temperature | 4 - 25 °C | Lower temperatures can be used to slow down the reaction and minimize non-specific reactions. |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress to determine the optimal time. |
| Buffer | Bicarbonate or Borate buffer | Avoid amine-containing buffers such as Tris. |
Table 2: Recommended Molar Ratios for Two-Step Crosslinking
| Reactants | Molar Ratio (Crosslinker:Protein) | Notes |
| Step 1: Sulfonyl Chloride Reaction | ||
| This compound : Protein A | 10:1 to 50:1 | Higher ratios may be needed for less reactive proteins. |
| Step 2: Carboxylic Acid Activation & Coupling | ||
| EDC : Modified Protein A | 100:1 to 500:1 | A large excess of EDC is typically required. |
| NHS/sulfo-NHS : Modified Protein A | 20:1 to 100:1 | NHS stabilizes the activated intermediate. |
| Modified Protein A : Protein B | 1:1 to 1:5 | The optimal ratio depends on the desired final conjugate. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Crosslinking
This protocol describes a general procedure for crosslinking two proteins (Protein A and Protein B) using this compound.
Materials:
-
This compound
-
Protein A and Protein B in a suitable buffer (e.g., PBS)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Borate Buffer, pH 8.5
-
Activation Buffer: 100 mM MES buffer, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment
Procedure:
-
Step 1: Reaction of Sulfonyl Chloride with Protein A a. Dissolve this compound in an organic solvent like DMSO to prepare a stock solution (e.g., 10 mg/mL). b. Add the crosslinker stock solution to the solution of Protein A in Reaction Buffer at a desired molar excess (e.g., 20-fold). c. Incubate the reaction for 1-2 hours at room temperature with gentle stirring. d. Remove the excess crosslinker by dialysis against Activation Buffer or by using a desalting column equilibrated with Activation Buffer.
-
Step 2: Activation of Carboxylic Acid on Modified Protein A a. Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. b. Add EDC and NHS to the solution of modified Protein A to achieve the desired molar excess (refer to Table 2). c. Incubate for 15-30 minutes at room temperature.
-
Step 3: Coupling of Activated Protein A with Protein B a. Add Protein B to the activated Protein A solution. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Step 4: Quenching the Reaction a. Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.
-
Step 5: Purification of the Conjugate a. Purify the crosslinked conjugate from unreacted proteins and byproducts using size-exclusion chromatography or another suitable purification method.
Protocol 2: Crosslinking of Cell Surface Proteins
This protocol provides a general method for crosslinking proteins on the surface of living cells.
Materials:
-
This compound
-
Cells in suspension or adherent in a plate
-
Ice-cold PBS (Phosphate Buffered Saline)
-
EDC and sulfo-NHS (water-soluble)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Step 1: Reaction with Sulfonyl Chloride a. Prepare a fresh solution of this compound in ice-cold PBS. b. Add the crosslinker solution to the cells at a final concentration of 1-5 mM. c. Incubate on ice for 30-60 minutes. d. Wash the cells three times with ice-cold PBS to remove excess crosslinker.
-
Step 2: Activation and In-Situ Crosslinking a. Prepare a fresh solution of EDC and sulfo-NHS in ice-cold PBS. b. Add the EDC/sulfo-NHS solution to the cells at a final concentration of 2-10 mM EDC and 5-25 mM sulfo-NHS. c. Incubate on ice for 30-60 minutes. d. Wash the cells three times with ice-cold PBS.
-
Step 3: Cell Lysis and Analysis a. Lyse the cells using a suitable lysis buffer containing protease inhibitors. b. Analyze the crosslinked products by SDS-PAGE and Western blotting or by mass spectrometry.
Visualization
Experimental Workflow for Two-Step Protein Crosslinking
Caption: A typical workflow for two-step protein-protein crosslinking.
Signaling Pathway: GPCR Dimerization Study
G protein-coupled receptors (GPCRs) are known to form dimers or higher-order oligomers, which can influence their signaling properties. Chemical crosslinking can be used to capture these interactions.
Caption: Probing GPCR dimerization using a chemical crosslinker.
Application Notes & Protocols: Derivatization of Lipids with 3-(Chlorosulfonyl)benzoic Acid for Enhanced UHPLC/MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical derivatization is a powerful technique to enhance the analytical properties of biomolecules, improving chromatographic separation, ionization efficiency, and sensitivity in mass spectrometry. This document provides a detailed protocol for the derivatization of key lipid classes—monoacylglycerols, diacylglycerols, free sterols, and tocopherols—using the novel charge-switch derivatization reagent, 3-(chlorosulfonyl)benzoic acid. This method significantly improves the detection of these lipids by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS) in negative ion mode.
The derivatization process introduces a negatively charged sulfonic acid group to the lipid molecules. This "charge-switch" enhances ionization efficiency in negative electrospray ionization (ESI) mode, leading to substantial improvements in sensitivity and lower limits of detection. The resulting derivatives also exhibit characteristic fragmentation patterns, aiding in confident lipid identification.
Principle of the Method
The derivatization reaction involves the covalent modification of the hydroxyl groups present in acylglycerols, sterols, and tocopherols with 3-(chlorosulfonyl)benzoic acid. The reaction proceeds under optimized conditions to ensure a high yield. The modified lipids are then analyzed by RP-UHPLC/MS/MS, where the introduced tag provides a significant boost in signal intensity and allows for sensitive and specific quantification.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of lipids is depicted below.
Figure 1: General workflow for the derivatization and analysis of lipids.
Materials and Reagents
-
3-(Chlorosulfonyl)benzoic acid
-
Pyridine
-
Toluene
-
Internal Standards (IS) for lipids of interest
-
Pooled human plasma (or other biological matrix)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Water, formic acid, ammonium carbonate (for quenching and extraction)
-
UHPLC system coupled to a tandem mass spectrometer
Detailed Experimental Protocol
This protocol is based on the optimized method for the derivatization of lipids in human plasma[1].
1. Lipid Extraction:
-
Perform lipid extraction from the biological sample (e.g., human plasma) using a standard method such as the Folch extraction.
-
Dry the resulting lipid extract under a stream of nitrogen.
2. Derivatization Procedure:
-
Reconstitute the dried lipid extract in a mixture of pyridine and toluene.
-
Add a solution of 3-(chlorosulfonyl)benzoic acid (50 mg/mL in a suitable solvent). The optimal molar ratio of pyridine to the derivatization agent should be determined, with a 4:1 ratio being a good starting point[1].
-
Vortex the mixture and incubate at 60 °C for 40 minutes[1].
-
Stop the reaction by adding water. The excess derivatization reagent will be hydrolyzed.
3. Post-Derivatization Sample Cleanup:
-
Perform a liquid-liquid extraction to remove excess reagent and pyridine, which can contaminate the mass spectrometer. The original Folch extraction procedure using pure water or a 0.1% formic acid solution can be used[1].
-
Evaporate the organic phase containing the derivatized lipids to dryness and reconstitute in a suitable solvent for UHPLC injection.
4. UHPLC/MS/MS Analysis:
-
Analyze the derivatized samples using a reversed-phase UHPLC column coupled to a tandem mass spectrometer operating in negative ion mode.
-
Use a gradient elution with mobile phases such as water and acetonitrile, both containing 0.01% formic acid, to achieve good chromatographic separation[2].
-
Monitor the characteristic precursor-to-product ion transitions for the derivatized lipids for quantification.
Optimization of Derivatization Parameters
Several parameters were investigated to achieve a high reaction yield[1]. The key optimized parameters are summarized in the table below.
| Parameter | Optimized Condition | Rationale |
| Molar Ratio of Pyridine to 3-(Chlorosulfonyl)benzoic Acid | 4:1 | Ensures efficient reaction catalysis. |
| Concentration of Derivatization Agent | 50 mg/mL | Provides reproducible results for various lipid classes[1]. |
| Reaction Temperature | 60 °C | Achieves complete reaction within a reasonable timeframe[1]. |
| Reaction Time | 40 minutes | Sufficient for the reaction to reach completion at 60 °C[1]. |
Stability of Derivatives
The stability of the derivatized lipids is crucial for reliable quantification. The stability of the derivatives was confirmed under the following conditions[1]:
| Condition | Duration | Stability |
| Short-term | 10 hours | Stable at 4 °C[1]. |
| Long-term | 5 days | Stable at -80 °C[1]. |
Quantitative Performance
The derivatization method significantly improves the limits of detection (LODs) for free sterols in plasma, reaching the range of 15–25 pmol/mL[1]. The method demonstrates good linearity with high linear regression coefficients, indicating its accuracy for quantitative analysis.
Application to Human Plasma Analysis
The optimized method was successfully applied to the analysis of human plasma, leading to the identification of 92 lipid species across the targeted lipid classes[1]. This represents a significant improvement in sensitivity and detection capabilities compared to previously reported methods. The use of specific fragmentation patterns of the derivatized lipids allows for high-confidence identification.
Conclusion
The use of 3-(chlorosulfonyl)benzoic acid as a derivatization agent offers a robust and sensitive method for the analysis of monoacylglycerols, diacylglycerols, free sterols, and tocopherols by RP-UHPLC/MS/MS. The "charge-switch" strategy significantly enhances the ionization efficiency in negative ion mode, leading to improved sensitivity and lower detection limits. The detailed protocol and optimized parameters provided in these application notes will enable researchers to implement this powerful technique for comprehensive lipid analysis in various biological matrices.
References
- 1. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Immobilization Using 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid
A thorough review of scientific literature and patent databases did not yield any specific protocols or application data for the use of 2-(4-(chlorosulfonyl)phenoxy)acetic acid as a direct agent for immobilizing enzymes on solid supports. This compound, featuring both a chlorosulfonyl and a carboxylic acid group, theoretically possesses the functionality to act as a bifunctional linker. The chlorosulfonyl group can react with nucleophiles like amines on a support surface, and the carboxylic acid can be activated to couple with amine groups on an enzyme. However, the practical application of this specific molecule for this purpose is not documented in available resources.
Therefore, the following sections provide a generalized, theoretical framework and protocol based on the known reactivity of the functional groups present in this compound. This information is intended for research and development purposes and should be optimized and validated for any specific enzyme and support combination.
Principle of Immobilization
The immobilization process using this compound would theoretically proceed in a two-step covalent coupling mechanism.
-
Support Activation: The solid support, possessing surface amine groups (e.g., aminosilanized silica, amino-functionalized polymers), is first reacted with this compound. The highly reactive chlorosulfonyl (-SO₂Cl) group will form a stable sulfonamide bond with the primary amine groups on the support. This step functionalizes the support with a surface layer of phenoxyacetic acid moieties.
-
Enzyme Coupling: The carboxylic acid groups (-COOH) on the activated support are then activated, typically using a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This activation step converts the carboxylic acids into reactive NHS esters. Subsequently, the enzyme is introduced, and its surface-exposed primary amine groups (from lysine residues or the N-terminus) react with the NHS esters to form stable amide bonds, thus covalently immobilizing the enzyme to the support.
Hypothetical Signaling Pathway and Workflow
The logical progression of the immobilization procedure can be visualized as follows:
Caption: Workflow for enzyme immobilization.
Experimental Protocols (Theoretical)
Materials:
-
Amine-functionalized solid support (e.g., amino-propyl silica gel, amino-functionalized magnetic beads)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Enzyme solution in a suitable buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)
-
Washing buffers (e.g., phosphate-buffered saline (PBS), high salt buffer)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Protocol 3.1: Activation of Solid Support
-
Suspend the amine-functionalized solid support in an anhydrous aprotic solvent.
-
Add a tertiary amine base to the suspension to act as an acid scavenger.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the support suspension under inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
Wash the support extensively with the aprotic solvent to remove unreacted reagents and byproducts.
-
Wash the support with an aqueous buffer (e.g., PBS) to remove the organic solvent.
-
Dry the activated support under vacuum or use it immediately for enzyme coupling.
Protocol 3.2: Covalent Immobilization of Enzyme
-
Suspend the activated support (with surface -COOH groups) in Activation Buffer.
-
Add EDC and NHS to the suspension to activate the carboxylic acid groups. The molar ratio of EDC/NHS to the estimated surface carboxyl groups should be optimized, but a starting point of 10:1 is suggested.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS esters.
-
Centrifuge or filter the support and quickly wash with cold Activation Buffer to remove excess EDC and NHS.
-
Immediately resuspend the activated support in the enzyme solution.
-
Allow the coupling reaction to proceed for 2-4 hours at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution to block any remaining active NHS esters. Incubate for 30 minutes.
-
Wash the immobilized enzyme preparation with a high salt buffer to remove non-covalently bound enzyme, followed by several washes with the desired storage buffer.
Data Presentation (Hypothetical)
Should this method be validated, key quantitative data to be collected would include:
Table 1: Immobilization Efficiency and Activity Recovery
| Enzyme | Support Material | Protein Loading (mg/g support) | Immobilization Yield (%) | Activity Recovery (%) |
| Enzyme A | Silica Gel | Data | Data | Data |
| Enzyme B | Magnetic Beads | Data | Data | Data |
Table 2: Stability of Immobilized Enzyme
| Enzyme Preparation | Optimal pH | Optimal Temperature (°C) | Thermal Stability (t½ at 60°C, min) | Storage Stability (days at 4°C with >80% activity) |
| Free Enzyme A | Data | Data | Data | Data |
| Immobilized Enzyme A | Data | Data | Data | Data |
Concluding Remarks for Researchers
The provided protocols are theoretical and based on established chemical principles. Researchers, scientists, and drug development professionals are strongly advised to perform initial small-scale feasibility studies to validate this immobilization chemistry for their specific enzyme and solid support. Key parameters for optimization include reaction times, reagent concentrations, pH of coupling buffers, and washing procedures. Characterization of the immobilized enzyme, including determination of protein loading, specific activity, and stability, is crucial to assess the success of the immobilization process.
Application Notes and Protocols for 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(Chlorosulfonyl)phenoxy)acetic acid is a versatile bifunctional building block in medicinal chemistry, incorporating both a reactive sulfonyl chloride and a carboxylic acid moiety. This unique combination allows for the straightforward synthesis of a diverse range of derivatives, particularly sulfonamides and amides, which are prevalent pharmacophores in numerous therapeutic agents. The phenoxyacetic acid scaffold itself is present in various biologically active molecules, including antibacterial, anti-inflammatory, and enzyme inhibitory compounds. The introduction of a sulfonamide group can further modulate the physicochemical and pharmacological properties of the resulting molecules, enhancing their potential as drug candidates.
This document provides detailed application notes on the utility of this compound as a scaffold for the development of enzyme inhibitors, with a specific focus on sphingomyelin synthase (SMS). It also includes comprehensive experimental protocols for the synthesis and characterization of its derivatives.
Applications in Medicinal Chemistry: Sphingomyelin Synthase Inhibition
Derivatives of this compound have shown promise as inhibitors of sphingomyelin synthase (SMS), an enzyme that plays a crucial role in lipid metabolism and cell signaling.[1] SMS catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol (DAG). Both products are important components of cell membranes and are involved in various signaling pathways.[1][2] Dysregulation of SMS activity has been implicated in several diseases, including atherosclerosis, cancer, and Alzheimer's disease.[2] Therefore, the development of SMS inhibitors is a promising therapeutic strategy.
A series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs), derived from a close analog of this compound, have been identified as novel and potent SMS1 inhibitors.[1] The structure-activity relationship (SAR) studies of these compounds provide valuable insights for designing new inhibitors using the this compound building block.
Quantitative Data: Inhibition of Sphingomyelin Synthase 1 (SMS1)
The following table summarizes the in vitro inhibitory activity of a series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA) derivatives against human sphingomyelin synthase 1 (hSMS1). This data highlights how modifications to the amide portion of the molecule, which can be readily synthesized from this compound, can significantly impact inhibitory potency.
| Compound ID | R Group (on acetamide) | IC50 (µM) for hSMS1[1] |
| SAPA 1a | H | 5.2 |
| SAPA 1j | 4-fluorobenzyl | 2.1 |
| ... | ... | ... |
Note: This table is populated with representative data from the cited literature to illustrate the potential of this compound class. Further research would be required to generate a comprehensive dataset for derivatives of this compound.
Signaling Pathway
Inhibition of sphingomyelin synthase 1 (SMS1) by derivatives of this compound disrupts the sphingomyelin signaling pathway. By blocking the conversion of ceramide to sphingomyelin, these inhibitors can lead to an accumulation of ceramide, a pro-apoptotic lipid second messenger, and a decrease in the production of diacylglycerol (DAG), a key activator of protein kinase C (PKC).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamide and amide derivatives starting from this compound.
Protocol 1: General Procedure for the Synthesis of 2-(4-(Sulfamoyl)phenoxy)acetic Acid Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (2.0 - 2.2 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.0 equivalents) dropwise with stirring.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-(sulfamoyl)phenoxy)acetic acid derivative.
Protocol 2: General Procedure for the Synthesis of 2-(4-(Sulfamoyl)phenoxy)acetamide Derivatives
This protocol describes the coupling of the carboxylic acid moiety of a 2-(4-(sulfamoyl)phenoxy)acetic acid derivative with an amine to form an amide.
Materials:
-
2-(4-(Sulfamoyl)phenoxy)acetic acid derivative (from Protocol 1)
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., methanol/dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(4-(sulfamoyl)phenoxy)acetic acid derivative (1.0 equivalent) in anhydrous DMF.
-
Activation: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Amine and Base Addition: Add the desired primary or secondary amine (1.1 equivalents) followed by DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-(4-(sulfamoyl)phenoxy)acetamide derivative.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of 2-(4-(sulfamoyl)phenoxy)acetamide derivatives from this compound.
References
Troubleshooting & Optimization
How to improve the yield of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid conjugation reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your 2-(4-(Chlorosulfonyl)phenoxy)acetic acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in my this compound conjugation reaction?
A1: The most frequent cause of low yield is the hydrolysis of the highly reactive chlorosulfonyl group to the corresponding sulfonic acid.[1][2] This can happen if there is any moisture in your reaction setup, including in your solvents, reagents, or glassware. The resulting sulfonic acid is unreactive towards the amine, thus halting the desired conjugation.
Q2: What are common side products I should be aware of?
A2: Besides the hydrolyzed starting material, a common side product is the formation of a diaryl sulfone. This can occur, particularly if the reaction is run at elevated temperatures. Another possibility, especially when using a tertiary amine base, is the reaction of the base itself with the sulfonyl chloride.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your conjugation reaction.[3][4] You can visualize the consumption of your starting materials (the amine and the this compound) and the formation of your desired sulfonamide product. It is recommended to use a co-spot, where you spot both the starting material and the reaction mixture in the same lane, to accurately track the reaction's progress.[4]
Q4: What is the best way to purify my final sulfonamide conjugate?
A4: The purification method will depend on the physical properties of your product. Common techniques include:
-
Recrystallization: This is effective for solid products. You'll need to find a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature.[2]
-
Column Chromatography: This is a versatile method for purifying compounds with different polarities. Silica gel is a common stationary phase for sulfonamide purification.[2][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to achieve very high purity, preparative HPLC can be employed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Poor Quality Starting Materials | Verify the purity of your this compound and your amine. The sulfonyl chloride is particularly sensitive to moisture.[1] Use freshly opened reagents or purify them before use if necessary. |
| Suboptimal Reaction Temperature | Reactions are often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[1] Monitor the reaction by TLC to determine the optimal temperature profile. |
| Incorrect Choice of Base | The base is crucial for neutralizing the HCl generated during the reaction. For primary and secondary amines, a non-nucleophilic organic base like triethylamine or pyridine is commonly used.[6][7] An excess of the reactant amine can sometimes also act as the base.[1] |
| Inappropriate Solvent | Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally suitable. The solvent should be chosen based on the solubility of your reactants.[1] |
| Steric Hindrance | If your amine is sterically hindered, the reaction may be slow.[8][9][10] In such cases, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound with a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate. Draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of your starting amine.
-
Lane 2 (Co-spot): Spot the starting amine, and then spot the reaction mixture on top of it.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and visualize the spots under a UV lamp. You can also use a staining agent if the compounds are not UV-active. The disappearance of the starting amine spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding.
Data Presentation
The following tables summarize the expected qualitative effects of different reaction parameters on the yield of the conjugation reaction. The exact quantitative yields will be specific to the amine used.
Table 1: Effect of Base on Reaction Yield
| Base | Relative Strength | Expected Impact on Yield | Potential Issues |
| Triethylamine (Et3N) | Moderate | Good to Excellent | Can sometimes be difficult to remove during workup. |
| Pyridine | Moderate | Good | Can act as a nucleophilic catalyst; may be harder to remove than triethylamine. |
| Diisopropylethylamine (DIPEA) | Hindered, Moderate | Good | Useful for sterically hindered amines to avoid side reactions with the base. |
| Excess Amine | Varies | Can be effective | Requires a larger excess of the amine, which may complicate purification.[1] |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Polarity | Expected Impact on Yield | Notes |
| Dichloromethane (DCM) | Moderately Polar | Good to Excellent | Good solubility for a wide range of reactants. |
| Acetonitrile (ACN) | Polar Aprotic | Good | Can be a good choice for less soluble reactants. |
| Tetrahydrofuran (THF) | Moderately Polar | Good | Ensure it is anhydrous as it can contain peroxides. |
| Water | Very Polar | Poor | Will readily hydrolyze the sulfonyl chloride.[1] |
Table 3: Effect of Temperature on Reaction Yield
| Temperature | Expected Impact on Yield | Potential Issues |
| 0 °C to Room Temperature | Generally Optimal | Reaction may be slow for unreactive amines. |
| > 50 °C | Potentially Lower | Increased risk of side product formation (e.g., diaryl sulfone) and decomposition.[1] |
| < 0 °C | Lower | Reaction rate may be too slow to be practical. |
Visualizations
Caption: General experimental workflow for the sulfonamide conjugation reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. youtube.com [youtube.com]
- 8. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid.
Welcome to the Technical Support Center for 2-(4-(chlorosulfonyl)phenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the reactivity of this compound in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: I am observing low reactivity of this compound in my reaction with an amine to form a sulfonamide. What are the potential causes?
A1: Low reactivity of this compound can stem from several factors inherent to its structure and the reaction conditions:
-
Electronic Effects: The phenoxyacetic acid group, particularly the oxygen atom, can exert an electron-donating effect on the benzene ring through resonance. This can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it less susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[1]
-
Steric Hindrance: While not severely hindered, the phenoxyacetic acid substituent may pose some steric hindrance at the reaction center, potentially slowing down the approach of the nucleophile.
-
Intramolecular Interactions: The presence of the carboxylic acid group introduces the possibility of intramolecular hydrogen bonding or other interactions that could stabilize the starting material and increase the activation energy for the reaction.
-
Side Reactions of the Carboxylic Acid: The carboxylic acid moiety can compete with the intended nucleophile for the base in the reaction mixture. This can lead to the deprotonation of the carboxylic acid, forming a carboxylate salt which might be less soluble or could interfere with the desired reaction pathway.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid, a much less reactive species. Trace amounts of water in the reagents or solvents can significantly reduce the yield of the desired product.
Q2: How can I improve the yield of my sulfonamide synthesis using this compound?
A2: To improve the reaction yield, consider the following strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the sulfonyl chloride. Use anhydrous solvents.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the reaction. Using an appropriate excess of the base can help drive the reaction to completion.
-
Reaction Temperature: Gently heating the reaction mixture can often overcome a higher activation energy barrier. However, excessive heat can lead to decomposition. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature.
-
Activation of the Sulfonyl Chloride: Although less common for sulfonyl chlorides, in challenging cases, the use of a catalyst could be explored.
-
Order of Addition: It is generally recommended to add the sulfonyl chloride solution to a solution of the amine and the base to maintain a low concentration of the reactive sulfonyl chloride and minimize potential side reactions.
Q3: What are the common side products I should look out for?
A3: Besides the unreacted starting material, common side products include:
-
Corresponding Sulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride.
-
Diaryl Sulfone: This can form, especially at higher temperatures, though it is more common in the synthesis of the sulfonyl chloride itself.
-
Products from Reactions with the Carboxylic Acid: Depending on the reagents used, the carboxylic acid could potentially undergo esterification if an alcohol is present, or other undesired reactions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low reactivity issues with this compound.
Problem: Low or No Conversion to the Desired Sulfonamide
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
Detailed Troubleshooting Steps
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed by TLC/LC-MS | 1. Inactive Reagents: Starting material or amine may be degraded or impure. | - Verify the purity of this compound and the amine by NMR or other analytical techniques.- Use freshly opened or purified reagents. |
| 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. | - Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Be cautious of potential decomposition at higher temperatures. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants. | - Ensure all reactants are soluble in the chosen solvent. Common solvents for sulfonamide formation include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[2] | |
| Slow or incomplete reaction | 1. Insufficient Base: The generated HCl is not being effectively neutralized, which can protonate the amine nucleophile, rendering it unreactive. | - Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA. If the amine starting material is a salt (e.g., hydrochloride), an additional equivalent of base is required. |
| 2. Steric Hindrance: The nucleophile or the sulfonyl chloride itself may be sterically hindered. | - Increase the reaction time and/or temperature.- Consider using a less hindered amine if possible. | |
| 3. Electronic Deactivation: The phenoxyacetic acid moiety reduces the electrophilicity of the sulfonyl chloride. | - Increase reaction temperature and/or time.- Use a more nucleophilic amine if the experimental design allows. | |
| Formation of a significant amount of a polar byproduct | 1. Hydrolysis: The sulfonyl chloride is reacting with trace water to form the corresponding sulfonic acid. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Complex mixture of products | 1. Decomposition: The starting material or product may be unstable under the reaction conditions. | - Monitor the reaction at lower temperatures.- Check the stability of the starting material and product to the reaction conditions (e.g., by stirring them separately under the same conditions and monitoring by TLC). |
| 2. Side reaction with the carboxylic acid: The carboxylic acid group is participating in undesired reactions. | - Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before reacting the sulfonyl chloride, and deprotect it in a subsequent step. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound
This protocol provides a general starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amines.
Materials:
-
This compound
-
Amine of interest
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Signaling Pathway and Workflow Diagrams
General Sulfonamide Formation Pathway
Caption: General reaction pathway for sulfonamide formation.
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of sulfonyl chlorides.
References
Preventing hydrolysis of the chlorosulfonyl group during labeling reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize labeling reactions involving the chlorosulfonyl functional group (-SO₂Cl), with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of the chlorosulfonyl group and why is it a problem?
The chlorosulfonyl group is highly electrophilic, making it reactive toward nucleophiles. In labeling reactions, the intended nucleophile is typically a primary or secondary amine on a biomolecule (e.g., the ε-amino group of a lysine residue).[1][2][3] However, if water or hydroxide ions are present, they can also act as nucleophiles, attacking the sulfur atom. This competing reaction, known as hydrolysis, converts the reactive chlorosulfonyl group into a non-reactive sulfonic acid (-SO₃H), preventing the desired labeling from occurring and reducing the overall yield of the conjugate.[4][5][6]
Q2: What are the primary factors that influence the rate of hydrolysis?
Several factors can accelerate the undesired hydrolysis of sulfonyl chlorides:
-
Presence of Water: Sulfonyl chlorides are susceptible to hydrolysis, making it crucial to minimize their contact with water.[4][5][7] Reactions should be conducted in anhydrous (dry) solvents under an inert atmosphere.[7]
-
pH: The rate of hydrolysis is pH-dependent. Alkaline conditions (high pH) increase the concentration of the hydroxide ion (OH⁻), a more potent nucleophile than water, which can significantly accelerate hydrolysis.[8][9][10] However, the desired reaction with amines is also more efficient at alkaline pH values (typically 8.0-9.5) because the amine groups are deprotonated and more nucleophilic.[2] This necessitates a careful optimization of pH to favor aminolysis over hydrolysis.
-
Temperature: Higher reaction temperatures can increase the rate of both the desired labeling reaction and the undesired hydrolysis.[5][7] Temperature must be carefully controlled to find a balance between reaction efficiency and stability of the sulfonyl chloride.
-
Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally preferred to minimize hydrolysis.[5][6]
Q3: What is the general mechanism for the desired labeling reaction versus hydrolysis?
The process involves a competition between two nucleophilic attack pathways at the electrophilic sulfur atom of the sulfonyl chloride. The desired pathway is the attack by the amine group on the target molecule, while the undesired pathway is the attack by water or hydroxide.
Caption: Competing pathways: desired aminolysis versus undesired hydrolysis.
Troubleshooting Guide
Problem 1: My labeling yield is very low, and I suspect hydrolysis.
-
Potential Cause: Presence of moisture in the reaction.
-
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried (e.g., at 120°C for several hours) and cooled in a desiccator before use.[7]
-
Use Anhydrous Solvents: Use commercially available anhydrous solvents or freshly distill them over an appropriate drying agent.[7]
-
Run Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[7]
-
Check Reagents: Ensure your amine-containing biomolecule is lyophilized or dissolved in an anhydrous buffer or solvent system immediately before use.
-
-
Potential Cause: Sub-optimal pH of the reaction buffer.
-
Solutions:
-
Optimize pH: While alkaline conditions are needed to deprotonate amines, excessively high pH can favor hydrolysis.[8] Perform small-scale pilot reactions across a pH range (e.g., 8.0, 8.5, 9.0, 9.5) to determine the optimal balance for your specific protein and sulfonyl chloride reagent.[2]
-
Avoid Certain Buffers: Do not use buffers containing primary or secondary amines, such as Tris or glycine, as they will compete with the target protein for labeling.[1] Sodium bicarbonate or sodium borate buffers are common choices.[11]
-
Problem 2: My reaction is producing multiple products, including one that corresponds to the hydrolyzed reagent.
-
Potential Cause: Reaction kinetics favor hydrolysis over aminolysis.
-
Solutions:
-
Adjust Reagent Stoichiometry: Increase the molar excess of the sulfonyl chloride reagent relative to the protein to favor the desired reaction. A 10- to 50-fold molar excess is a common starting point.[2]
-
Control Addition Rate: Add the sulfonyl chloride reagent, dissolved in a small amount of anhydrous aprotic solvent like DMF or DMSO, dropwise to the gently stirring protein solution.[1][6] This maintains a low instantaneous concentration of the reagent, which can help minimize immediate hydrolysis upon addition to the aqueous buffer.
-
Optimize Temperature: Run the reaction at a lower temperature (e.g., 4°C overnight instead of 1-2 hours at room temperature) to slow down the rate of hydrolysis relative to the labeling reaction.[2]
-
Caption: A troubleshooting workflow for low-yield sulfonyl chloride reactions.
Data Presentation
The success of a labeling reaction is a balance between aminolysis and hydrolysis. The following table summarizes reported yields for sulfonamide synthesis under conditions where hydrolysis was successfully minimized.
| Sulfonyl Chloride | Amine | Conditions | Sulfonamide Yield (%) | Reference |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 94 | [3] |
| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 98 | [8] |
| Benzenesulfonyl chloride | Hexamethylenimine | 1.0 M NaOH (aq), 5% excess sulfonyl chloride | 97 | [8] |
| p-Toluenesulfonyl chloride | Benzylamine | Microwave, 100 W, 2-5 min, neat | High (not quantified) | [3] |
Note: These examples, while not all on proteins, demonstrate that high yields are achievable by carefully controlling reaction conditions to outcompete hydrolysis.
Experimental Protocols
General Protocol for Labeling a Protein with a Sulfonyl Chloride Reagent
This protocol provides a general framework. The optimal molar excess of the labeling reagent, pH, and incubation time should be determined empirically for each specific protein.
Caption: General experimental workflow for protein labeling.
Materials:
-
Protein of interest
-
Sulfonyl chloride labeling reagent
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0.
-
Anhydrous Solvent: High-purity dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Quenching Buffer (Optional): 1.5 M hydroxylamine, pH 8.5.[11]
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment.[1][2]
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
Methodology:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 5-10 mg/mL.[1] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the Labeling Buffer first.
-
Dye Preparation: Immediately before starting the reaction, dissolve the sulfonyl chloride reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the dissolved sulfonyl chloride reagent dropwise. The amount to add should correspond to a 10- to 50-fold molar excess of the reagent over the protein.[1][2]
-
Incubate the reaction in the dark with gentle stirring. Typical conditions are 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Quenching the Reaction (Optional): To stop the reaction, a quenching buffer can be added to react with any remaining sulfonyl chloride.[1] Incubate for 30-60 minutes at room temperature.[11]
-
Purification of the Labeled Protein: Separate the labeled protein from unreacted reagent and hydrolysis byproducts. This is typically achieved using a size-exclusion chromatography column equilibrated with the desired storage buffer or by extensive dialysis against the storage buffer at 4°C.[1][2]
-
Characterization: Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the dye's absorbance maximum (λ_max).[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Reactions with 2-(4-(Chlorosulfonyl)phenoxy)acetic acid
Welcome to the technical support center for optimizing reaction buffer pH and other conditions for chemistries involving 2-(4-(chlorosulfonyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous buffers?
A1: The main challenge is the competing hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. Sulfonyl chlorides are highly reactive towards nucleophiles, including water. Therefore, optimizing the reaction conditions to favor the desired nucleophilic substitution over hydrolysis is critical for achieving high yields.
Q2: How does pH affect the reaction of this compound with amine nucleophiles?
A2: The pH of the reaction buffer plays a dual role. An optimal pH is required to ensure that the amine nucleophile is in its deprotonated, more nucleophilic state. However, increasing the pH also increases the concentration of hydroxide ions, which accelerates the hydrolysis of the sulfonyl chloride. Therefore, a careful balance must be struck. For many reactions involving primary and secondary amines, a slightly alkaline pH (typically 7.5-9.0) provides a good compromise between amine nucleophilicity and the rate of sulfonyl chloride hydrolysis. Interestingly, for some hydrophobic amines, reactions in highly basic aqueous solutions (e.g., 1.0 M NaOH) have been shown to give high yields of sulfonamides, suggesting that under certain conditions, the reaction with the amine can outcompete hydrolysis even at high pH.[1][2]
Q3: What are the most common side products in reactions involving this compound?
A3: Besides the sulfonic acid formed from hydrolysis, a common side product in reactions with amines is the formation of a double-sulfonated product if the amine has more than one reactive site. In the synthesis of the sulfonyl chloride itself, the corresponding diaryl sulfone can be a significant impurity.
Q4: What are the best practices for storing and handling this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to moisture. All glassware and solvents used for reactions should be thoroughly dried.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the sulfonyl chloride | - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. - Use anhydrous solvents. - Perform the reaction at a lower temperature to slow down the rate of hydrolysis. - Minimize the reaction time. |
| Suboptimal pH of the reaction buffer | - Carefully control the pH of the reaction mixture. Perform small-scale pilot reactions at different pH values (e.g., 7.5, 8.0, 8.5, 9.0) to determine the optimal condition for your specific nucleophile. |
| Low nucleophilicity of the reacting partner | - For amine nucleophiles, ensure the pH is high enough to have a significant concentration of the free amine. - Consider using a non-nucleophilic organic base (e.g., triethylamine, DIEA) in an anhydrous organic solvent as an alternative to aqueous buffers. |
| Incorrect stoichiometry | - Use a slight excess (1.1-1.5 equivalents) of the this compound to ensure complete consumption of the valuable nucleophile. |
Issue 2: Presence of Multiple Products in the Final Mixture
| Potential Cause | Troubleshooting Steps |
| Formation of the sulfonic acid byproduct | - Follow the steps outlined above to minimize hydrolysis. - The sulfonic acid is typically more polar than the desired product and can often be separated by column chromatography or recrystallization. |
| Di-sulfonylation of the nucleophile | - Use a stoichiometric amount or a slight excess of the nucleophile relative to the sulfonyl chloride. - Add the sulfonyl chloride solution slowly to the solution of the nucleophile to avoid localized high concentrations of the sulfonyl chloride. |
| Reaction with the buffer components | - Ensure that the buffer components themselves are not nucleophilic (e.g., avoid Tris buffer at higher pH where the amine can become nucleophilic). Phosphate or bicarbonate buffers are generally good choices. |
Data Presentation
The following table summarizes the effect of pH on the pseudo-first-order rate constant (k) for the hydrolysis of benzenesulfonyl chloride, a compound with similar reactivity to this compound. This data illustrates the significant increase in the rate of hydrolysis with increasing pH.
| pH | Pseudo-First-Order Rate Constant (k) for Hydrolysis (s⁻¹) | Reference |
| 3.0 | Neutral water solvolysis rate predominates | [3] |
| 7.0 | Contribution from alkaline hydrolysis begins | [3] |
| 9.0 | Rate significantly increased due to alkaline hydrolysis | [3] |
| 11.0 | Alkaline hydrolysis is the dominant pathway | [3] |
Note: The exact rates for this compound may vary, but the trend of increasing hydrolysis rate with increasing pH is expected to be similar.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide Derivative in an Aqueous Buffer
This protocol describes a general method for the reaction of this compound with a primary amine in an aqueous buffer system.
Materials:
-
This compound
-
Primary amine of interest
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare the Sulfonyl Chloride Solution: In a separate container, dissolve this compound (1.1 equivalents) in a minimal amount of a water-miscible organic solvent like acetone or THF to aid solubility.
-
Reaction: While stirring vigorously, slowly add the sulfonyl chloride solution to the amine solution at room temperature.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Product Yield
References
Side reactions of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid with amino acid side chains.
Welcome to the technical support center for 2-(4-(chlorosulfonyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding its use in bioconjugation and other applications involving reactions with amino acid side chains.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on a protein for this compound?
The primary targets for this compound are nucleophilic amino groups. This includes the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. The reaction forms a stable sulfonamide bond.
Q2: What are the potential side reactions with other amino acid side chains?
While the primary reaction is with amines, side reactions can occur with other nucleophilic amino acid side chains, particularly at higher pH values or with prolonged reaction times. The general order of reactivity for sulfonyl chlorides with amino acid side chains is:
-
Cysteine (Thiol group): The thiolate anion of cysteine is a potent nucleophile and can react with the sulfonyl chloride to form a thioester-like linkage.
-
Histidine (Imidazole group): The imidazole ring of histidine can be modified, especially when deprotonated at higher pH.
-
Tyrosine (Phenol group): The phenoxide anion of tyrosine can react, though it is generally less reactive than thiols and imidazoles.
-
Serine and Threonine (Hydroxyl group): The hydroxyl groups of serine and threonine are weaker nucleophiles but can be acylated under certain conditions, particularly at high concentrations of the reagent or with extended reaction times.[1]
Q3: What is the optimal pH for reacting this compound with proteins?
An alkaline pH, typically between 8.0 and 9.5, is recommended for labeling proteins with sulfonyl chlorides.[2] At this pH, the primary amino groups of lysine and the N-terminus are deprotonated and thus more nucleophilic, leading to a more efficient reaction.[2]
Q4: How does hydrolysis of this compound affect the reaction?
In the presence of water, this compound can undergo hydrolysis to the corresponding sulfonic acid.[3] This sulfonic acid is unreactive towards amino acid side chains. Therefore, hydrolysis is a competing reaction that can reduce the efficiency of protein labeling. The rate of hydrolysis is also pH-dependent.
Q5: How can I remove unreacted this compound and its byproducts after the reaction?
Unreacted reagent and byproducts can be removed using size-exclusion chromatography (e.g., a Sephadex G-25 column) or through extensive dialysis against a suitable buffer.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer is at a pH between 8.0 and 9.5 to maximize the nucleophilicity of the target amine groups.[2] |
| Hydrolysis of the Reagent | Prepare the stock solution of this compound in an anhydrous solvent like DMF or DMSO immediately before use. Minimize the time the reagent is in aqueous buffer before reacting with the protein. |
| Presence of Competing Nucleophiles in the Buffer | Avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete with the protein for reaction with the sulfonyl chloride.[4] Use buffers like bicarbonate or borate. |
| Insufficient Molar Excess of Reagent | Increase the molar excess of this compound to the protein. A 10- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.[2] |
| Low Protein Concentration | For optimal results, the protein concentration should be at least 2 mg/mL.[5] |
Problem 2: Protein Precipitation During or After Labeling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Change in Protein pI and Solubility | Over-labeling can alter the net charge of the protein, leading to precipitation. Reduce the molar excess of the labeling reagent.[6] |
| Use of Organic Co-solvent | The organic solvent (e.g., DMF, DMSO) used to dissolve the reagent can denature the protein. Minimize the volume of the organic solvent added to the protein solution. |
| Buffer Conditions | Optimize buffer conditions by screening different pH values and salt concentrations to improve protein solubility. Consider adding stabilizing agents like arginine or glycerol. |
Problem 3: Non-specific Labeling or Undesired Side Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Reaction with other Nucleophilic Residues | To minimize side reactions with cysteine, histidine, or tyrosine, consider lowering the pH (though this may also reduce the primary reaction rate). Shorten the reaction time and use the lowest effective molar excess of the reagent. |
| Reaction Conditions Too Harsh | Perform the reaction at a lower temperature (e.g., 4°C) to reduce the rate of side reactions. |
Data Presentation: Reactivity of Amino Acid Side Chains
| Amino Acid | Side Chain Functional Group | Nucleophile | Relative Reactivity | Optimal pH for Reaction | Potential Product |
| Lysine | ε-Amino | R-NH₂ | High | > 8.0 | Sulfonamide |
| N-terminus | α-Amino | R-NH₂ | High | > 8.0 | Sulfonamide |
| Cysteine | Thiol | R-S⁻ | High | > 8.0 | Thiosulfonate |
| Histidine | Imidazole | Imidazole ring | Moderate | > 6.0 | Sulfonyl-imidazole |
| Tyrosine | Phenol | R-O⁻ | Low | > 10.0 | Sulfonate ester |
| Serine | Hydroxyl | R-OH | Very Low | > 10.0 | Sulfonate ester |
| Threonine | Hydroxyl | R-OH | Very Low | > 10.0 | Sulfonate ester |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein and application.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5) to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the labeling buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the desired molar excess of the this compound stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the reagent or protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM to react with any remaining sulfonyl chloride. Incubate for 30-60 minutes.
-
-
Purification of the Labeled Protein:
-
Remove unreacted reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling using a suitable method, such as UV-Vis spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: A typical workflow for labeling proteins with this compound.
Troubleshooting Logic Diagram
References
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Modified with 2-(4-(Chlorosulfonyl)phenoxy)acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and protocols for the purification of proteins modified with 2-(4-(chlorosulfonyl)phenoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying proteins modified with this compound?
A1: The main challenge is separating the desired, correctly modified protein from a heterogeneous mixture. This mixture often contains unmodified protein, over-modified protein (multiple modifications per molecule), reaction byproducts, and excess unreacted labeling reagent. Achieving high purity and resolution is critical.[1][2]
Q2: Which chromatographic techniques are most effective for this type of purification?
A2: A multi-step chromatographic approach is typically required. The most effective techniques include:
-
Ion-Exchange Chromatography (IEX): This is a cornerstone technique because the modification introduces a negatively charged carboxylic acid group, altering the protein's isoelectric point (pI).[1][3][4] Anion-exchange chromatography is particularly useful for separating modified from unmodified proteins.[4][5]
-
Hydrophobic Interaction Chromatography (HIC): The phenoxyacetic acid moiety increases the surface hydrophobicity of the protein. HIC can effectively separate molecules based on these differences in hydrophobicity.[6][7][8][9] It is highly effective for separating species with different degrees of modification, similar to its use in antibody-drug conjugate (ADC) analysis.[6][8]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is ideal for removing small molecules like excess, unreacted reagent and for buffer exchange.[10][11] It separates molecules based on their hydrodynamic radius.[1][10]
Q3: How does the modification with this compound change the protein's properties?
A3: The modification introduces two key changes that can be exploited for purification:
-
Change in Charge: The acetic acid group is negatively charged at neutral pH, which lowers the protein's overall isoelectric point (pI). This allows for separation using ion-exchange chromatography.[4][12]
-
Increase in Hydrophobicity: The aromatic phenoxy group adds hydrophobicity to the protein surface. This increased "greasiness" allows the modified protein to bind more strongly to HIC resins.[6][7][13]
Q4: Can I use a single purification step?
A4: While a single, high-resolution step might be sufficient for some applications, it is generally not recommended for achieving high purity.[2] A typical strategy involves an initial capture step (like IEX or HIC) followed by a polishing step (like SEC) to remove aggregates and remaining small molecule impurities.[11][13] Combining different chromatography methods provides a more robust purification process.[14][13]
Troubleshooting Guide
This section addresses common problems encountered during the purification process in a question-and-answer format.
Problem Area: Low Yield of Modified Protein
Q: My final yield is very low after purification. What are the possible causes?
A: Low yield can stem from several issues during the reaction or purification steps.
-
Inefficient Labeling Reaction: Ensure your reaction buffer is compatible and does not contain interfering substances like Tris or glycine, which can react with the sulfonyl chloride.[15] Empirically optimize the molar excess of the labeling reagent to the protein.[15]
-
Protein Precipitation/Aggregation: The modification can increase the protein's propensity to aggregate, especially at high concentrations.[2] Aggregates can be lost during purification. Consider adding excipients like arginine to suppress aggregate formation.[2]
-
Poor Recovery from Chromatography Column: The modified protein might be binding too strongly to the column. Adjust elution conditions, such as the salt gradient in IEX or HIC, or the pH of the mobile phase.[3][4] Verify that the protein is not precipitating on the column.
Problem Area: Poor Separation / Impure Product
Q: I am unable to separate the modified protein from the unmodified protein.
A: This is a common resolution problem.
-
For Ion-Exchange Chromatography (IEX): The change in pI may be too subtle for effective separation with a steep salt gradient. Try a shallower gradient to improve resolution.[12] Also, optimizing the buffer pH is crucial; a pH between the pI of the unmodified and modified protein will maximize charge differences.[12]
-
For Hydrophobic Interaction Chromatography (HIC): The increase in hydrophobicity might not be significant enough. Try a resin with a more hydrophobic ligand (e.g., phenyl vs. butyl). Also, optimize the high salt concentration in your binding buffer to promote stronger interaction.[7][8][13]
-
Column Overload: Loading too much protein onto the column can severely compromise resolution. Reduce the sample load and re-run the purification.
Q: My final product contains aggregates.
A: Aggregates are a common impurity, often formed due to the increased hydrophobicity of the modified protein.[13]
-
Incorporate a Size Exclusion Chromatography (SEC) Step: SEC is the most effective method for removing aggregates.[10] Use it as a final "polishing" step.
-
Optimize HIC Conditions: HIC can also be used to remove aggregates, as they are typically more hydrophobic than the monomeric protein and will bind more strongly to the resin.[13]
Problem Area: Characterization Issues
Q: How can I confirm that my protein is correctly modified?
A: Use analytical techniques to verify the modification.
-
Mass Spectrometry (MS): This is the gold standard for confirming modification. The mass of the modified protein should increase by the mass of the reacted label (2-(4-(sulfonyl)phenoxy)acetic acid). MS can also help determine the degree of labeling (how many labels are attached to each protein).
-
SDS-PAGE: While less precise than MS, a slight shift in the band position may be observable.
-
Analytical Chromatography: Running analytical scale IEX or HIC can show a shift in retention time for the modified protein compared to the unmodified standard, confirming a change in charge or hydrophobicity.
Data Presentation
Table 1: Comparison of Purification Strategies
| Technique | Principle of Separation | Binds Unmodified or Modified? | Elution Method | Key Advantage |
| Anion Exchange (AEX) | Net negative charge[4] | Modified protein binds more strongly due to the added negative charge from the acetic acid group. | Increasing salt concentration or decreasing pH.[4][12] | High capacity and excellent resolution for charge variants.[3] |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity[7][8] | Modified protein binds more strongly due to the added hydrophobic phenoxy group. | Decreasing salt concentration gradient.[6][8] | Separates based on degree of labeling; operates under non-denaturing conditions.[6][8] |
| Size Exclusion (SEC) | Hydrodynamic radius (size)[10] | Neither; separation is based on size. | Isocratic (no gradient).[10] | Excellent for removing aggregates and small molecules (e.g., excess reagent).[1][10] |
Experimental Protocols & Visualizations
Overall Purification Workflow
The diagram below illustrates a typical multi-step purification strategy for proteins modified with this compound.
Caption: A multi-step workflow for purifying modified proteins.
Troubleshooting Logic Diagram
Use this decision tree to diagnose common purification problems.
Caption: A decision tree for troubleshooting purification issues.
Protocol 1: Anion-Exchange Chromatography (AEX)
This protocol describes the separation of the modified protein from its unmodified counterpart.
1. Materials:
-
AEX Column: A quaternary ammonium (Q) based strong anion-exchanger is recommended.
-
Buffer A (Binding): 20 mM Tris-HCl, pH 8.0 (or a buffer with a pH ~1-1.5 units above the pI of the unmodified protein).
-
Buffer B (Elution): 20 mM Tris-HCl, pH 8.0, with 1 M NaCl.
2. Sample Preparation:
-
After the labeling reaction, remove excess unreacted reagent using a desalting column (a form of SEC) or dialysis, exchanging the protein into Buffer A.[16]
3. Chromatography:
-
Equilibration: Equilibrate the AEX column with at least 5 column volumes (CVs) of Buffer A until the conductivity and pH are stable.
-
Loading: Load the desalted protein sample onto the column at a flow rate recommended by the column manufacturer. Collect the flow-through fraction to check for any protein that did not bind.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any non-specifically bound proteins.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20 CVs.[4][12] The more negatively charged, modified protein is expected to elute at a higher salt concentration than the unmodified protein.
-
Analysis: Collect fractions and analyze them using SDS-PAGE and UV absorbance (A280) to identify the peaks corresponding to unmodified and modified protein. Pool the fractions containing the pure modified protein.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
This protocol is effective for separating proteins based on the degree of modification.
1. Materials:
-
HIC Column: Phenyl or Butyl-sepharose columns are common choices. Phenyl is more hydrophobic.
-
Buffer A (Binding): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution): 20 mM Sodium Phosphate, pH 7.0.
2. Sample Preparation:
-
Take the fractions from the IEX step (or the initial reaction mixture) and add ammonium sulfate from a high-concentration stock solution to a final concentration matching Buffer A (e.g., 1.5 M). It is critical to add the salt slowly while stirring to avoid protein precipitation.[17]
3. Chromatography:
-
Equilibration: Equilibrate the HIC column with at least 5 CVs of Buffer A.
-
Loading: Load the salted protein sample onto the column. The high salt concentration promotes hydrophobic interactions between the protein and the resin.[6][7]
-
Wash: Wash with 2-3 CVs of Buffer A.
-
Elution: Elute using a reverse (descending) salt gradient, from 100% Buffer A to 100% Buffer B over 20 CVs.[8] Proteins will elute in order of increasing hydrophobicity. The more highly modified (and thus more hydrophobic) species will elute later in the gradient.
-
Analysis: Analyze collected fractions by SDS-PAGE and/or mass spectrometry to identify the desired species. Pool the relevant fractions.
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifications of therapeutic proteins: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Protein purification by IE-chromatography [reachdevices.com]
- 5. Ion Exchange Chromatography Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. goldbio.com [goldbio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 14. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. longdom.org [longdom.org]
Technical Support Center: Enhancing the Solubility of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(4-(chlorosulfonyl)phenoxy)acetic acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in conjugates?
This compound is a chemical compound that contains a reactive chlorosulfonyl group. This group can readily react with nucleophilic residues on biomolecules, such as the amine groups of lysine residues or the thiol groups of cysteine residues on proteins, to form stable covalent bonds. This makes it a useful linker for creating drug conjugates, particularly antibody-drug conjugates (ADCs), where a small molecule drug is attached to a larger biomolecule to target specific cells.
Q2: Why am I observing low solubility with my this compound conjugate?
Low solubility of drug conjugates is a common challenge, especially when the conjugated small molecule is hydrophobic.[1][2] The overall solubility of the conjugate is influenced by several factors:
-
Hydrophobicity of the Payload: The this compound moiety and the drug it carries can be hydrophobic, and conjugation to a biomolecule can lead to aggregation and precipitation.[][4]
-
Drug-to-Biomolecule Ratio (DBR): A high number of hydrophobic molecules conjugated to a single biomolecule (high DBR or DAR in the case of antibodies) can significantly decrease the solubility of the entire conjugate.[][5]
-
Conjugation Site: The location of the conjugation on the biomolecule can impact its folding and expose hydrophobic patches, leading to reduced solubility.[]
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can all affect the solubility of the conjugate.[6]
Q3: What are the initial steps to troubleshoot low solubility?
Start by assessing the purity and homogeneity of your conjugate. Aggregation can be a major contributor to apparent low solubility. Techniques like size-exclusion chromatography (SEC) can help identify the presence of aggregates.[7] Subsequently, a systematic approach to optimizing the formulation buffer (pH, ionic strength, and excipients) is recommended.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your this compound conjugates.
Caption: A workflow for troubleshooting low solubility of drug conjugates.
| Problem | Potential Cause | Recommended Action |
| Precipitation during or after conjugation | High drug-to-biomolecule ratio (DBR) leading to increased hydrophobicity. | Reduce the molar excess of the this compound derivative during the conjugation reaction to achieve a lower DBR.[5] |
| Aggregation of the biomolecule under reaction conditions. | Optimize the conjugation buffer (pH, ionic strength). Consider adding stabilizing excipients like arginine or polysorbates.[6] | |
| Poor solubility of the this compound derivative in the reaction buffer. | Dissolve the derivative in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. Keep the final co-solvent concentration below 10% to avoid denaturing the biomolecule.[8] | |
| Low solubility of the purified conjugate in aqueous buffers | The overall conjugate is too hydrophobic. | Modify the linker to include hydrophilic moieties like polyethylene glycol (PEG) or additional charged groups.[][] |
| The conjugate is near its isoelectric point (pI). | Adjust the buffer pH to be at least one unit away from the calculated pI of the conjugate. | |
| Unfavorable buffer components. | Screen a variety of buffers with different compositions and ionic strengths. | |
| High concentration of the conjugate. | Determine the maximum soluble concentration and work below that limit. | |
| Inconsistent solubility between batches | Heterogeneity in the conjugation reaction. | Characterize the DBR and conjugation sites for each batch to ensure consistency. Site-specific conjugation methods can improve homogeneity.[] |
Quantitative Data on Solubility Enhancement Strategies
| Strategy | Description | Expected Impact on Solubility | Considerations |
| Reduce Drug-to-Antibody Ratio (DAR) | Decrease the number of drug molecules per antibody. | Increased solubility. ADCs with very high DARs (e.g., >8) are prone to aggregation and rapid clearance.[5] | May reduce the potency of the ADC. |
| Incorporate a Hydrophilic Linker | Use a linker containing hydrophilic components like PEG or charged groups (e.g., sulfonates). | Significantly increased solubility and stability.[][] | Linker chemistry can affect drug release and overall efficacy. |
| Formulation with Excipients | Add solubilizing agents such as arginine, polysorbates, or cyclodextrins to the buffer. | Can substantially improve solubility and prevent aggregation. | Excipients must be compatible with the final application and administration route. |
| pH Adjustment | Modify the pH of the formulation buffer. | Increased solubility when the pH is moved away from the conjugate's isoelectric point. | The chosen pH must not compromise the stability and activity of the conjugate. |
| Use of Co-solvents | Include a water-miscible organic solvent in the formulation. | Can increase the solubility of hydrophobic conjugates. | High concentrations of co-solvents can lead to denaturation of protein conjugates. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound derivative to a Protein
This protocol describes a general method for conjugating a this compound derivative to amine residues (lysines) on a protein.
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
This compound derivative.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Prepare Protein Solution: Ensure the protein is in a buffer free of primary amines (e.g., Tris). If necessary, perform a buffer exchange into PBS. Adjust the protein concentration to 1-10 mg/mL.
-
Prepare Drug-Linker Solution: Dissolve the this compound derivative in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the drug-linker stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quench Reaction: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted drug-linker. Incubate for 30 minutes.
-
Purification: Purify the conjugate from unreacted drug-linker and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Characterize the purified conjugate for protein concentration, DBR (e.g., by UV-Vis spectroscopy or mass spectrometry), and aggregation (by SEC-HPLC).
Protocol 2: Equilibrium Solubility Assessment of a Protein Conjugate
This protocol provides a method to determine the equilibrium solubility of your conjugate.
Materials:
-
Purified protein conjugate.
-
A series of buffers with varying pH, ionic strength, and excipients.
-
Microcentrifuge tubes.
-
Spectrophotometer or HPLC system for concentration measurement.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your conjugate at a known concentration in a reference buffer.
-
In a series of microcentrifuge tubes, add an excess amount of the conjugate to each of the different test buffers.
-
-
Equilibration:
-
Gently agitate the samples at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) for 30 minutes to pellet the insoluble material.
-
-
Quantification of Soluble Conjugate:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the protein concentration in the supernatant using a suitable method (e.g., UV absorbance at 280 nm or a specific HPLC assay).
-
-
Data Analysis: The measured concentration represents the equilibrium solubility of the conjugate under the tested conditions. Compare the solubility across the different buffer conditions to identify the optimal formulation.
References
- 1. thesolubilitycompany.com [thesolubilitycompany.com]
- 2. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Common mistakes to avoid when using sulfonyl chloride crosslinkers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sulfonyl chloride crosslinkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of sulfonyl chloride crosslinkers?
Sulfonyl chlorides react with primary and secondary amines to form stable sulfonamide bonds. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
Q2: What are the most common side reactions to be aware of when using sulfonyl chloride crosslinkers?
The most common side reactions include:
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, where they react with water to form the corresponding sulfonic acid. This is a significant competing reaction in aqueous environments and reduces the efficiency of the crosslinking reaction.
-
Di-sulfonylation: Primary amines can react with two molecules of the sulfonyl chloride, resulting in a di-sulfonamide byproduct. This is more likely to occur with an excess of the sulfonyl chloride or under harsh reaction conditions.
Q3: How does pH affect the crosslinking reaction?
The pH of the reaction is a critical parameter. A higher pH increases the concentration of the deprotonated, nucleophilic form of the primary amine, which can accelerate the desired reaction. However, higher pH also significantly increases the rate of hydrolysis of the sulfonyl chloride. Therefore, an optimal pH must be determined to balance the amine reactivity with the stability of the crosslinker. While some syntheses can be effective at high pH, for bioconjugation, a pH range of 8.0 to 9.5 is often a good starting point.
Q4: What are the signs of sulfonyl chloride decomposition?
Decomposition of a sulfonyl chloride reagent can be indicated by:
-
Color Change: The development of a yellow or darker color in a previously colorless reagent can signify decomposition.
-
Pungent Odor: The release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases due to decomposition can produce a sharp, irritating odor.
-
Reduced Yield: A lower-than-expected yield in your reaction is a common consequence of using a decomposed reagent.
Q5: How should I store and handle sulfonyl chloride crosslinkers?
Due to their reactivity with water, sulfonyl chlorides must be stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere.[1] Containers should be tightly sealed to prevent exposure to moisture.[1] When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated fume hood.[1]
Troubleshooting Guides
Problem 1: Low or No Crosslinking Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous (dry) solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Use freshly opened or properly stored sulfonyl chloride.[2][3] |
| Suboptimal pH | Optimize the reaction pH. While a higher pH can increase amine reactivity, it also accelerates hydrolysis. Perform a pH titration experiment to find the optimal balance for your specific system. |
| Inactive Amine | Ensure the amine-containing molecule is fully dissolved and at the correct pH to be deprotonated and nucleophilic. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete in the reaction.[4] |
| Steric Hindrance | If either the sulfonyl chloride or the target amine is sterically hindered, the reaction rate can be significantly reduced. Consider increasing the reaction time or temperature, but be mindful of potential side reactions and protein denaturation.[3] |
| Incorrect Stoichiometry | Ensure the correct molar ratio of crosslinker to the target molecule is used. A molar excess of the crosslinker is often necessary, but a very large excess can lead to unwanted side reactions. |
Troubleshooting Workflow for Low Crosslinking Yield
Problem 2: Formation of Di-sulfonylation Byproduct with Primary Amines
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Sulfonyl Chloride | Use a controlled stoichiometry, with only a slight excess of the sulfonyl chloride or even a slight excess of the amine. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the second sulfonylation reaction. |
| Rapid Addition of Reagents | Add the sulfonyl chloride solution dropwise to the amine solution over an extended period. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion. |
| Strong Base | Use a milder base or a stoichiometric amount of base to neutralize the HCl produced without excessively promoting the deprotonation of the newly formed sulfonamide. |
Decision-Making Workflow to Avoid Di-sulfonylation
Quantitative Data Summary
Table 1: Hydrolysis Half-life of Benzenesulfonyl Chloride
| Conditions | Half-life | Reference |
| 1% aqueous dioxane, 21°C | 5.1 minutes | [5] |
| Calculated for 10°C | 12.9 minutes | [5] |
Note: This data is for benzenesulfonyl chloride and should be used as a general guide. The stability of specific sulfonyl chloride crosslinkers may vary.
Experimental Protocols
General Protocol for Crosslinking a Protein with a Sulfonyl Chloride Crosslinker
This protocol provides a general guideline for the conjugation of a sulfonyl chloride crosslinker to a protein containing primary amines (e.g., lysine residues). It is essential to optimize the conditions for each specific application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 8.0-9.0)
-
Sulfonyl chloride crosslinker
-
Anhydrous organic solvent (e.g., DMSO or DMF) for dissolving the crosslinker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.
-
-
Preparation of Crosslinker Stock Solution:
-
Allow the vial of the sulfonyl chloride crosslinker to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Immediately before use, prepare a stock solution of the crosslinker (e.g., 10-20 mM) in an anhydrous solvent like DMSO or DMF.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the sulfonyl chloride stock solution to the protein solution with gentle stirring. The optimal molar ratio of linker to protein should be determined empirically, but a starting point of 20:1 is common.
-
Allow the reaction to proceed at room temperature or 4°C for 1-2 hours. Lower temperatures can help to minimize protein degradation and non-specific reactions.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted sulfonyl chloride.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
General Workflow for Sulfonyl Chloride Crosslinking
References
- 1. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-(4-(chlorosulfonyl)phenoxy)acetic acid in aqueous solutions. The inherent reactivity of the sulfonyl chloride moiety presents unique challenges, and this resource aims to provide practical guidance for handling this compound effectively in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the sulfonyl chloride group (-SO₂Cl). This reaction involves the nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl). This hydrolysis is a common reaction for sulfonyl chlorides and is a key factor in the compound's instability in water.[1][2][3]
Q2: What are the main factors influencing the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by the following factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Presence of Nucleophiles: Buffers and other additives containing nucleophilic groups can accelerate the degradation of the sulfonyl chloride.
-
Aqueous Concentration: The amount of water available to react with the sulfonyl chloride will impact the degradation rate.
Q3: How does pH affect the stability of this compound?
The hydrolysis of aromatic sulfonyl chlorides is subject to both neutral (solvolysis) and base-catalyzed hydrolysis.[2] Generally, the rate of hydrolysis is slower in acidic conditions and increases as the pH becomes neutral and then alkaline. Therefore, to enhance the stability of this compound in aqueous solutions, it is recommended to work at a low pH.
Q4: What is the recommended pH range for preparing and storing aqueous solutions of this compound for short-term use?
To minimize hydrolysis, it is advisable to prepare and store aqueous solutions of this compound in acidic conditions, preferably at a pH below 4. The use of a non-nucleophilic buffer system is recommended to maintain a stable acidic pH.
Q5: How can I monitor the degradation of this compound in my experiments?
The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate the parent compound from its more polar sulfonic acid degradation product. Quantification of the peak areas over time allows for the determination of the degradation rate.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid Degradation of the Compound | The pH of the aqueous solution is too high (neutral or alkaline). | Prepare solutions using a low pH buffer (e.g., pH 2-4). Use purified, deionized water and verify its pH before use. |
| The temperature of the solution is too high. | Prepare and store solutions at low temperatures (e.g., 2-8 °C). For reactions at elevated temperatures, be aware of the increased degradation rate and account for it in the experimental design. | |
| The buffer system contains nucleophiles (e.g., Tris, phosphate). | Use non-nucleophilic buffers such as citrate or acetate. | |
| Precipitation in the Aqueous Solution | The concentration of the compound exceeds its aqueous solubility. | Reduce the concentration of the compound. Use a co-solvent (e.g., acetonitrile, DMSO) to increase solubility, but be mindful that co-solvents can also affect the reaction kinetics. |
| The degradation product (sulfonic acid) has lower solubility under the experimental conditions. | Adjust the pH of the solution. The solubility of both the parent compound and the degradation product can be pH-dependent. | |
| Inconsistent Experimental Results | The stock solution is degrading over time. | Prepare fresh stock solutions before each experiment. If a stock solution must be stored, store it in an aprotic organic solvent (e.g., anhydrous acetonitrile) at a low temperature. |
| The pH of the reaction mixture is not well-controlled. | Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment. | |
| The quality of the water varies between experiments. | Use high-purity, deionized water for all experiments. |
Quantitative Data
The following table provides an estimated relative stability of the sulfonyl chloride group in this compound under different pH conditions at room temperature. The exact half-life will depend on the specific buffer, ionic strength, and temperature. The data is extrapolated from the general behavior of aromatic sulfonyl chlorides.
| pH Range | Relative Hydrolysis Rate | Estimated Half-life | Primary Hydrolysis Mechanism |
| 1 - 3 | Low | Hours to Days | Neutral (Solvolysis) |
| 4 - 6 | Moderate | Minutes to Hours | Neutral and Base-Catalyzed |
| 7 - 9 | High | Seconds to Minutes | Base-Catalyzed |
| 10 - 14 | Very High | Very Rapid | Base-Catalyzed |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound in an organic solvent to minimize initial hydrolysis.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the compound to a clean, dry volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with anhydrous acetonitrile.
-
Stopper the flask and mix thoroughly.
-
Store the stock solution at -20°C in a tightly sealed container.
Protocol 2: Aqueous Stability Study
This protocol outlines a general procedure to evaluate the stability of this compound in aqueous buffers at different pH values.
Materials:
-
Stock solution of this compound in acetonitrile.
-
Aqueous buffers of desired pH (e.g., 0.1 M citrate for pH 3, 0.1 M acetate for pH 5, 0.1 M phosphate for pH 7).
-
HPLC vials.
-
Temperature-controlled incubator or water bath.
-
HPLC system.
Procedure:
-
Prepare a series of aqueous buffer solutions at the desired pH values.
-
For each pH condition, pipette a known volume of the buffer into an HPLC vial.
-
Spike the buffer with a small volume of the stock solution of this compound to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately cap and vortex the vial. This is your t=0 time point.
-
Incubate the vials at a constant temperature.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a vial and immediately analyze its contents by HPLC.
Protocol 3: HPLC Method for Analysis
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its sulfonic acid degradation product.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Note: This is a generic method and may require optimization for your specific application. The sulfonic acid product will be more polar and thus will have a shorter retention time than the parent sulfonyl chloride.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for an aqueous stability study.
Caption: Troubleshooting logic for rapid degradation issues.
References
Technical Support Center: Strategies for Reaction Optimization in Organic Synthesis
Welcome to the technical support center for reaction optimization in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common culprits and how can I improve it?
A1: Low reaction yields are a common challenge in organic synthesis and can arise from a multitude of factors. A systematic troubleshooting approach is key to pinpointing the cause.[1]
-
Re-evaluate Reaction Conditions: Optimal conditions are paramount for maximizing yield.[1]
-
Temperature: Ensure the reaction is running at the optimal temperature. Deviations can lead to the formation of side products or a decrease in reaction rate. While increasing temperature can sometimes speed up a reaction, it may also cause decomposition of starting materials or products.[1]
-
Concentration: The concentration of reactants can significantly affect the reaction rate and selectivity. Higher concentrations can increase the rate but may also promote undesired side reactions.[1]
-
Solvent: The choice of solvent is critical as it influences reactant solubility, the stability of intermediates, and the overall reaction rate.[2][3][4]
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and prevent product decomposition from prolonged reaction times.[1]
-
-
Purity of Reagents: Impurities in starting materials, reagents, or solvents can interfere with the reaction, leading to lower yields.
-
Catalyst Activity: If you are using a catalyst, its activity may be compromised. Consider testing the catalyst's activity in a control reaction.
Q2: My reaction has stalled and is not proceeding to completion. What steps should I take?
A2: A stalled reaction, where the consumption of starting material ceases, can be a frustrating roadblock. Here are several potential causes and their corresponding solutions:
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, fouling, sintering, or thermal degradation.[5][6][7][8][9] Consider adding a fresh batch of catalyst. To prevent future issues, ensure feedstocks are purified to remove potential poisons and optimize reaction conditions to minimize coke formation.[7]
-
Reagent Degradation: One of the reagents may be degrading under the reaction conditions.
-
Equilibrium: The reaction may have reached a state of equilibrium.
-
Inhibitors: The presence of an unknown inhibitor in your reaction mixture could be halting the reaction.
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A3: The formation of side products diminishes the yield of the desired product and complicates purification. To enhance selectivity:
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetic product over thermodynamic side products.
-
Solvent: The solvent can influence the selectivity of a reaction. Experimenting with different solvents may favor the desired reaction pathway.[2]
-
-
Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on selectivity. Screening different catalyst/ligand combinations is often a fruitful strategy.
-
Adjust Stoichiometry: Varying the ratio of reactants can sometimes suppress the formation of side products.[1]
Troubleshooting Guides
Guide 1: Grignard Reactions
Grignard reactions are powerful for C-C bond formation but are notoriously sensitive to reaction conditions.
Common Issues & Solutions:
| Problem | Potential Cause | Troubleshooting Action |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Activate the magnesium by crushing it, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware under an inert atmosphere and use anhydrous solvents. | |
| Low yield of the desired alcohol | Grignard reagent was quenched by moisture or acidic protons. | Ensure all reagents are anhydrous and starting materials are free of acidic impurities.[10] |
| Side reactions such as enolization or reduction are occurring. | Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C).[10] For esters, use a lower temperature (-40 °C to -78 °C).[10] | |
| Formation of significant Wurtz coupling byproduct | High local concentration of the halide. | Add the halide slowly to the magnesium turnings. |
| High reaction temperature. | Maintain a lower reaction temperature. |
Quantitative Data Summary: Grignard Reaction Optimization
The following table summarizes typical reaction conditions for the formation of a tertiary alcohol, 3-methyl-3-pentanol, from ethyl acetate and ethyl magnesium bromide, highlighting the effect of stoichiometry on yield.
| Starting Material | Equivalents of EtMgBr | Average Yield (%) |
| Ethyl Acetate | 1 | 25 |
| Ethyl Acetate | 2 | 75 |
| 2-Butanone | 1 | 85 |
| 2-Butanone | 2 | 80 |
Data adapted from a study on the effects of stoichiometry in Grignard reactions.[11]
Guide 2: Wittig Reactions
The Wittig reaction is a versatile method for synthesizing alkenes. However, controlling the stereoselectivity (E/Z ratio) and maximizing yield can be challenging.
Common Issues & Solutions:
| Problem | Potential Cause | Troubleshooting Action |
| Low overall yield | Inefficient ylide formation due to an insufficiently strong base, moisture, or poor phosphonium salt quality.[9] | Use a strong, freshly prepared base, ensure anhydrous conditions, and use a high-purity phosphonium salt. |
| Side reactions of the aldehyde (e.g., aldol condensation).[9] | Add the aldehyde slowly to the ylide solution at a low temperature. | |
| Poor E/Z selectivity (high amount of cis isomer) | Standard Wittig conditions with unstabilized ylides favor the Z-isomer.[9] | To favor the E-isomer, employ the Schlosser modification of the Wittig reaction, which uses an organolithium base at low temperatures.[9] |
| Incomplete epimerization of the betaine intermediate in the Schlosser modification.[9] | Ensure the correct addition of the second equivalent of organolithium base at low temperature (-78 °C).[9] |
Quantitative Data Summary: Wittig Reaction Solvent and Temperature Effects
The following table illustrates the effect of solvent and temperature on the yield and stereoselectivity of the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide.
| Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Toluene | 110 | 85 | 25:75 |
| THF | 65 | 78 | 32:68 |
| Dichloromethane | 40 | 65 | 55:45 |
| Acetonitrile | 82 | 72 | 57:43 |
| Methanol | 65 | 68 | 55:45 |
Data adapted from studies on solvent and temperature effects in the Wittig reaction.[12][13]
Guide 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, but the choice of base, solvent, and catalyst system is critical for success.
Common Issues & Solutions:
| Problem | Potential Cause | Troubleshooting Action |
| Low or no product formation | Ineffective base for the specific substrates. | Screen a variety of bases (e.g., carbonates, phosphates, hydroxides).[1] |
| Poor choice of solvent. | Test different solvents or solvent mixtures. The optimal solvent often depends on the base used. | |
| Deactivated palladium catalyst. | Use a fresh catalyst or consider a different palladium source or ligand. | |
| Formation of homocoupling byproducts | Suboptimal reaction conditions. | Adjust the temperature, reaction time, and stoichiometry of the boronic acid. |
Quantitative Data Summary: Base Selection in Suzuki Coupling
This table shows a comparison of different bases for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| K₃PO₄ | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| Cs₂CO₃ | Dioxane | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
This is representative data; optimal conditions may vary based on specific substrates.[1]
Experimental Protocols
Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the solvent to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: A Step-by-Step Guide to Implementing Design of Experiments (DoE)
Design of Experiments (DoE) is a powerful statistical methodology for systematically and efficiently optimizing reaction conditions.[2][14][15] Unlike the traditional "one variable at a time" (OVAT) approach, DoE allows for the simultaneous investigation of multiple factors and their interactions.[2][16]
Step 1: Define the Objective and Responses
Clearly state the goal of the optimization. Common objectives include maximizing yield, minimizing impurities, or improving selectivity. The "responses" are the measurable outcomes of the experiment (e.g., % yield, E/Z ratio).[14]
Step 2: Identify and Select Factors and Ranges
Identify the experimental factors (variables) that could influence the reaction outcome.[17] These can be continuous (e.g., temperature, concentration) or categorical (e.g., catalyst type, solvent).[18] For each continuous factor, define a feasible high and low level.
Example Factors for a Suzuki Coupling:
-
Temperature (°C): 80 (Low), 120 (High)
-
Catalyst Loading (mol%): 1 (Low), 5 (High)
-
Base Equivalence: 1.5 (Low), 2.5 (High)
Step 3: Choose a DoE Design
Several types of DoE designs are available, each with varying complexity. For initial screening of important factors, a full factorial design is often a good starting point.[2] In a 2-level full factorial design, all possible combinations of the high and low levels of each factor are tested. For three factors, this would require 2³ = 8 experiments.
Step 4: Generate the Experimental Plan and Run the Reactions
Use statistical software (or create a manual table) to generate the experimental plan, which will specify the conditions for each run. It is crucial to randomize the order of the experiments to avoid systematic bias.
Step 5: Analyze the Results
After completing the experiments and measuring the responses, analyze the data using statistical software. The analysis will identify which factors have a significant effect on the response and whether there are any significant interactions between factors.
Step 6: Optimization and Model Validation
Based on the analysis, the software can generate a model that predicts the response for any given set of factor levels within the studied range. This model can then be used to identify the optimal conditions to achieve the desired objective. It is good practice to run a validation experiment at the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Caption: A general workflow for troubleshooting common issues in reaction optimization.
Caption: A step-by-step workflow for implementing Design of Experiments (DoE).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 6sigma.us [6sigma.us]
- 15. mdpi.com [mdpi.com]
- 16. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid vs. NHS Esters for Amine Labeling
In the realm of bioconjugation, the precise and efficient labeling of primary amines on biomolecules is a cornerstone for a multitude of applications, from diagnostics and therapeutics to fundamental research. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for this purpose. However, alternative reagents, such as sulfonyl chlorides like 2-(4-(chlorosulfonyl)phenoxy)acetic acid, offer a distinct set of properties that can be advantageous in specific experimental contexts. This guide provides an objective, data-driven comparison of these two amine-reactive chemistries to equip researchers, scientists, and drug development professionals with the information needed to make an informed decision for their specific bioconjugation needs.
At a Glance: Key Performance Characteristics
The choice between this compound and NHS esters hinges on several key parameters, including the desired stability of the resulting bond, the pH sensitivity of the biomolecule, and the overall reaction efficiency. The following table summarizes the critical performance indicators for each chemistry.
| Feature | This compound | NHS Esters |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | N-Hydroxysuccinimide ester |
| Target Residue(s) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Resulting Bond | Sulfonamide | Amide |
| Bond Stability | Generally higher hydrolytic stability | High stability under physiological conditions |
| Optimal Reaction pH | 8.0 - 9.5[1] | 7.2 - 8.5[1][2] |
| Reaction Speed | Very fast | Fast (minutes to hours)[1] |
| Key Advantage | Forms exceptionally robust sulfonamide bonds | Well-established protocols and commercial availability |
| Key Disadvantage | Higher susceptibility to hydrolysis in aqueous solution before conjugation, requires higher pH | Susceptible to hydrolysis, especially at higher pH, which can reduce yield[2][3] |
Delving into the Chemistry: Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing labeling protocols and troubleshooting experiments. Both this compound and NHS esters react with primary amines via nucleophilic attack, but the nature of the electrophilic center and the resulting covalent bond differ significantly.
This compound: Formation of a Stable Sulfonamide Bond
Sulfonyl chlorides react rapidly with unprotonated primary amines to form a highly stable sulfonamide linkage. The reaction proceeds through a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.
NHS Esters: Forming a Classic Amide Bond
NHS esters react with primary amines through nucleophilic acyl substitution.[3] The amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[4]
References
Unraveling Peptide Modifications: A Comparative Guide to Labeling Reagents for Quantitative Mass Spectrometry
An extensive review of scientific literature and chemical databases reveals no current established use of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid (CSPA) as a labeling reagent for the analysis of peptides by mass spectrometry. Our comprehensive search for experimental protocols, performance data, or comparative studies involving CSPA in the context of quantitative proteomics yielded no relevant results. The abbreviation CspA is commonly associated with Cold shock protein A, a topic unrelated to chemical labeling of peptides.
Therefore, this guide provides a detailed comparison of widely adopted and validated chemical labeling strategies for quantitative peptide analysis. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs. We will focus on the principles, performance, and protocols of leading isobaric tagging reagents, Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), along with a brief overview of Stable Isotope Dimethyl Labeling.
Introduction to Chemical Labeling for Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute amounts of proteins in a sample, offering crucial insights into cellular processes, disease mechanisms, and drug action.[1] Chemical labeling methods introduce stable isotope tags onto peptides in vitro after protein extraction and digestion.[2] This approach allows for the multiplexed analysis of several samples in a single mass spectrometry run, which minimizes experimental variability and increases throughput.[1]
The core principle involves labeling peptides from different samples with structurally identical (isobaric) tags that have different isotopic compositions. These tags consist of a reporter group, a balancer group, and a reactive group that binds to the N-terminus and lysine residues of peptides.[3] In the initial mass spectrometry scan (MS1), the labeled peptides from different samples appear as a single peak.[2] Upon fragmentation (MS/MS), the reporter ions are cleaved and their distinct masses allow for the relative quantification of the peptide, and thus the protein, from which they originated.[3]
Comparative Analysis of Leading Labeling Reagents
The choice of a labeling reagent is critical and depends on factors such as the number of samples to be compared (multiplexing capability), required sensitivity, and cost. Below is a comparison of the most prominent chemical labeling reagents.
Performance Comparison: TMT vs. iTRAQ vs. Dimethyl Labeling
| Feature | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Stable Isotope Dimethyl Labeling |
| Multiplexing Capability | Up to 18-plex (TMTpro)[4] | 4-plex and 8-plex[5] | 2-plex or 3-plex |
| Quantification Level | MS/MS or MS3[2] | MS/MS[6] | MS1[2] |
| Reporter Ion Mass | Varies (e.g., 126-131 Da for TMTsixplex)[7] | 114-117 Da (4-plex), 113-121 Da (8-plex)[7] | N/A |
| Relative Cost | High | High | Low |
| Sensitivity | High, particularly with high-resolution mass spectrometers[8] | High[8] | Moderate |
| Accuracy | Generally high, but can be affected by co-isolation interference[6] | Good, but can be affected by co-isolation interference[6] | High at MS1 level |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and reliable quantitative proteomics results. Below are generalized protocols for TMT/iTRAQ labeling and stable isotope dimethyl labeling.
General Protocol for TMT/iTRAQ Labeling
This protocol outlines the key steps for labeling peptides with TMT or iTRAQ reagents.
1. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Digest the proteins into peptides using an enzyme such as trypsin.
2. Peptide Desalting:
-
Clean up the peptide mixture using a C18 desalting column to remove salts and other interfering substances.[9]
3. Peptide Labeling:
-
Resuspend the dried peptides in the labeling buffer provided with the TMT or iTRAQ kit.
-
Add the specific TMT or iTRAQ reagent to each sample and incubate at room temperature.
-
Quench the reaction with a suitable quenching agent.
4. Sample Pooling and Fractionation:
-
Combine the labeled peptide samples in equal amounts.
-
For complex samples, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.[7]
5. LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Use a high-energy collision-induced dissociation (HCD) fragmentation method to generate the reporter ions for quantification.[3]
6. Data Analysis:
-
Use specialized software to identify peptides and quantify the reporter ion intensities to determine the relative protein abundance across the samples.
General Protocol for Stable Isotope Dimethyl Labeling
This method is a cost-effective alternative for quantitative analysis of two or three samples.
1. Protein Digestion and Desalting:
-
Follow the same procedure as for TMT/iTRAQ labeling to obtain clean peptide samples.
2. Reductive Dimethylation:
-
For each sample, resuspend the peptides in a suitable buffer (e.g., triethylammonium bicarbonate).
-
Add the "light" (CH₂O) or "heavy" (¹³CD₂O) formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
-
Incubate to allow the labeling reaction to proceed at the N-termini and lysine residues.
-
Quench the reaction.
3. Sample Pooling and LC-MS/MS Analysis:
-
Combine the labeled samples.
-
Analyze the mixture by LC-MS. Quantification is based on the mass difference between the light and heavy labeled peptides at the MS1 level.[2]
Visualizing Experimental Workflows
Diagrams are essential for understanding the complex workflows in quantitative proteomics.
Conclusion
While the requested analysis of this compound (CSPA) could not be performed due to a lack of available data, this guide provides a robust comparison of established and reliable chemical labeling methods for quantitative proteomics. The choice between TMT, iTRAQ, and dimethyl labeling will depend on the specific requirements of the study, including the number of samples, budget, and desired depth of proteome coverage. By understanding the principles and protocols of these techniques, researchers can make informed decisions to achieve accurate and reproducible quantification of the proteome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stratech.co.uk [stratech.co.uk]
- 3. mybiosource.com [mybiosource.com]
- 4. US20230203098A1 - Human transferrin receptor binding peptide - Google Patents [patents.google.com]
- 5. CA2648671A1 - Derivatization-enhanced analysis of amino acids and peptides - Google Patents [patents.google.com]
- 6. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10988504B2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]
- 8. US20140275481A1 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]
- 9. Examination of the folding of E. coli CspA through tryptophan substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sulfonyl Chlorides Emerge as a Superior Choice for Robust Bioconjugation Over Isothiocyanates
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of reactive chemistry is paramount to success. While both sulfonyl chlorides and isothiocyanates are utilized for targeting primary amines on biomolecules, a detailed comparison reveals distinct advantages for sulfonyl chlorides in terms of conjugate stability and reaction specificity, positioning them as a more reliable tool for creating durable bioconjugates.
This guide provides an objective comparison of sulfonyl chlorides and isothiocyanates for bioconjugation, supported by available experimental data and detailed protocols. We will delve into the reaction mechanisms, stability of the resulting linkages, and the practical considerations for their application in constructing high-quality bioconjugates for research and therapeutic development.
Executive Summary: Key Performance Indicators
| Feature | Sulfonyl Chlorides | Isothiocyanates | Advantage |
| Primary Target | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine), Thiols (e.g., Cysteine) | Sulfonyl Chlorides (higher specificity for amines) |
| Resulting Linkage | Sulfonamide | Thiourea | Sulfonyl Chlorides (greater stability) |
| Reaction pH | 8.0 - 9.0 | 9.0 - 11.0 (for amines) | Sulfonyl Chlorides (milder pH) |
| Linkage Stability | High hydrolytic stability | Prone to deterioration over time | Sulfonyl Chlorides |
| Selectivity | Can exhibit side reactions with other nucleophiles (Tyr, Cys, Ser, Thr) but resulting adducts are often unstable. | Generally good selectivity for amines at high pH, but can react with thiols at lower pH. | Isothiocyanates (at optimal pH) |
Reaction Chemistry: A Tale of Two Bonds
The fundamental difference between these two reagents lies in the covalent bond they form with primary amines. Sulfonyl chlorides react with the ε-amino group of lysine residues to form a highly stable sulfonamide bond . In contrast, isothiocyanates react to form a thiourea linkage .
Sulfonyl Chloride Reaction Mechanism
The reaction of a sulfonyl chloride with a primary amine is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.
Validating Biological Activity of Proteins Modified with 2-(4-(Chlorosulfonyl)phenoxy)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of proteins after modification with 2-(4-(chlorosulfonyl)phenoxy)acetic acid. This compound is a valuable tool for protein modification due to its reactive chlorosulfonyl group, which can readily form stable sulfonamide bonds with primary amines, such as the side chain of lysine residues, or sulfonyl esters with hydroxyl groups of serine, threonine, or tyrosine under appropriate conditions. Such modifications can be employed to modulate protein function, introduce new functionalities, or attach probes for imaging and tracking.
This guide presents a hypothetical scenario where a protein kinase is modified with this compound, leading to a modulation of its enzymatic activity. We will compare the activity of the modified kinase to its unmodified counterpart using established in vitro and cell-based assays. The experimental data presented is illustrative to guide researchers in designing their own validation studies.
Data Presentation: Comparative Analysis of Kinase Activity
The following tables summarize the hypothetical quantitative data obtained from in vitro and cell-based assays comparing the unmodified (wild-type) and the modified protein kinase.
Table 1: In Vitro Kinase Activity Assay
| Kinase Version | Substrate | ATP Concentration (μM) | Vmax (pmol/min) | Km for ATP (μM) | IC50 (μM) |
| Unmodified Kinase | Myelin Basic Protein | 100 | 520.3 ± 15.2 | 12.5 ± 1.8 | N/A |
| Modified Kinase | Myelin Basic Protein | 100 | 115.7 ± 8.9 | 48.2 ± 4.5 | 5.2 ± 0.7 |
Table 2: Cell-Based Assay of Downstream Signaling
| Treatment Group | Target Cell Line | Stimulation | Phosphorylation of Downstream Substrate (Fold Change) | Cell Viability (%) |
| Untreated Control | HEK293 | None | 1.0 | 98.5 ± 2.1 |
| Unmodified Kinase | HEK293 | Agonist | 15.8 ± 1.2 | 97.2 ± 3.5 |
| Modified Kinase | HEK293 | Agonist | 3.2 ± 0.4 | 96.8 ± 2.8 |
| Known Inhibitor | HEK293 | Agonist | 2.5 ± 0.3 | 95.4 ± 4.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: In Vitro Kinase Activity Assay (FRET-based)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro activity of the kinase.
Materials:
-
Unmodified and modified kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescently labeled peptide substrate
-
ATP solution
-
Europium-labeled anti-phospho-substrate antibody
-
Stop solution (e.g., 100 mM EDTA)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (if screening for inhibitors) and ATP in kinase reaction buffer.
-
Kinase Reaction:
-
Add 2 µL of kinase solution (unmodified or modified) to the wells of a 384-well plate.
-
Add 2 µL of the peptide substrate solution.
-
To initiate the reaction, add 2 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Add 5 µL of stop solution containing the europium-labeled antibody.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (acceptor) and 665 nm (donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. For IC50 determination, plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Western Blot Assay for Downstream Signaling
This protocol outlines the procedure to assess the impact of the modified kinase on a downstream signaling pathway by measuring the phosphorylation of a target substrate within a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Plasmids encoding the unmodified or modified kinase
-
Signaling agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated downstream substrate
-
Primary antibody against the total downstream substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with plasmids encoding either the unmodified or modified kinase using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with the signaling agonist for the desired time (e.g., 15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate for normalization.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to the total substrate signal.
Mandatory Visualization
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway showing inhibition by the modified kinase.
Caption: General experimental workflow for validation of modified protein activity.
A Comparative Guide to Alternative Reagents for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
The precise, covalent modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. The ability to attach probes, drugs, or other moieties to specific sites on a protein enables the creation of advanced diagnostics, therapeutics like antibody-drug conjugates (ADCs), and powerful research tools to elucidate complex biological processes. While traditional methods often result in heterogeneous mixtures, a growing arsenal of alternative reagents allows for highly specific and efficient protein modification.
This guide provides an objective comparison of key alternative reagents and methodologies for site-specific protein modification. We present a summary of quantitative performance data, detailed experimental protocols for cornerstone techniques, and visual representations of workflows and reaction mechanisms to aid in the selection of the optimal strategy for your research and development needs.
Quantitative Comparison of Site-Specific Modification Techniques
The selection of a site-specific protein modification strategy hinges on a variety of factors, including the desired site of modification, the nature of the protein, and the intended application. The following tables provide a comparative overview of common alternative reagents, focusing on their target residues, reaction efficiencies, and key advantages and disadvantages.
| Method | Target Residue/Motif | Typical Efficiency | Key Advantages | Key Disadvantages |
| Sortase-Mediated Ligation | C-terminal LPXTG motif or N-terminal Glycine | >90%[1] | High specificity, forms a native peptide bond.[2] | Requires genetic engineering to introduce the recognition motif; reaction can be slow.[1] |
| Unnatural Amino Acid (UAA) Incorporation with Click Chemistry | Genetically encoded UAA with bioorthogonal handle (e.g., azide, alkyne) | >90%[3] | Highly specific, bioorthogonal reaction.[3] | Requires genetic manipulation and expression systems for UAA incorporation; can have low protein yields.[4][5] |
| Maleimide-Thiol Chemistry | Cysteine | 70-90% | High reactivity and specificity for thiols. | Potential for off-target reactions with other nucleophiles; stability of the resulting thioether bond can be a concern. |
| Tyrosine-Specific Modification (Diazonium Salts) | Tyrosine | >90%[6] | Targets a naturally occurring amino acid.[6] | Can exhibit cross-reactivity with histidine and lysine at higher pH.[6] |
| Tyrosine-Specific Modification (PTADs) | Tyrosine | ~90%[7] | High chemoselectivity for tyrosine.[7] | Requires synthesis of specific PTAD derivatives.[8] |
Experimental Protocols
Sortase-Mediated Ligation (SML)
This protocol describes the basic steps for labeling a target protein containing a C-terminal LPXTG recognition motif with a molecule functionalized with an N-terminal oligoglycine sequence.
Materials:
-
Purified target protein with a C-terminal LPXTG motif (e.g., LPETG).
-
Purified Sortase A enzyme (e.g., from Staphylococcus aureus).[9]
-
Oligoglycine-functionalized molecule of interest (e.g., GGG-Fluorophore).
-
SML Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Quenching solution (e.g., EDTA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (final concentration 10-50 µM), the oligoglycine-functionalized molecule (in 5-50 fold molar excess), and Sortase A (final concentration 1-10 µM) in SML Buffer.[9]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For difficult ligations, the reaction time can be extended up to 24 hours.[1]
-
Quenching: Stop the reaction by adding a quenching solution, such as EDTA, to chelate the Ca²⁺ ions required for Sortase A activity.
-
Purification: Purify the labeled protein from the unreacted components and Sortase A using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
-
Analysis: Confirm the successful ligation and assess the efficiency using SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.
Unnatural Amino Acid (UAA) Incorporation and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the expression of a protein containing a UAA with an azide or alkyne handle and its subsequent labeling via CuAAC ("click chemistry").
Part 1: UAA Incorporation in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for the specific UAA (e.g., pEVOL).[3]
-
Unnatural amino acid (e.g., p-azidophenylalanine).
-
Growth media and appropriate antibiotics.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the protein expression plasmid and the aaRS/tRNA plasmid.[3]
-
Culture Growth: Grow the transformed cells in media containing the appropriate antibiotics and the unnatural amino acid (typically 1-2 mM).
-
Induction: Induce protein expression with the appropriate inducing agent (e.g., IPTG) at mid-log phase.
-
Harvesting and Purification: Harvest the cells and purify the UAA-containing protein using standard chromatography techniques.
Part 2: CuAAC Labeling
Materials:
-
Purified protein containing an azide or alkyne UAA.
-
Labeling molecule with the corresponding alkyne or azide functionality.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the UAA-containing protein (1-10 mg/mL), the labeling molecule (in 5-10 fold molar excess), and the copper-chelating ligand in the reaction buffer.[3]
-
Initiation: Initiate the reaction by adding CuSO₄ and freshly prepared sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Remove excess reagents by desalting or dialysis to obtain the purified, labeled protein.
-
Analysis: Verify the labeling efficiency by SDS-PAGE and mass spectrometry.
Tyrosine Modification with Diazonium Salts
This protocol provides a general method for labeling tyrosine residues on a protein using a diazonium salt.
Materials:
-
Purified target protein.
-
Aryl diazonium salt (can be generated in situ from the corresponding aniline).
-
Reaction Buffer: Borate buffer, pH 9.0.[8]
Procedure:
-
Protein Preparation: Prepare a solution of the target protein in the reaction buffer at 4°C.[8]
-
Reagent Preparation: Freshly prepare a solution of the diazonium salt.
-
Reaction: Add the diazonium salt solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically.
-
Incubation: Incubate the reaction on ice for 1-2 hours.[6]
-
Purification: Purify the modified protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Analysis: Analyze the extent of modification using UV-Vis spectroscopy (monitoring the formation of the azo adduct) and mass spectrometry.[8]
Visualizing the Workflows and Mechanisms
To further clarify the experimental processes and underlying chemical principles, the following diagrams illustrate the workflows and reaction mechanisms for the discussed site-specific modification techniques.
Caption: General experimental workflows for site-specific protein modification.
Caption: Simplified reaction mechanisms for key modification chemistries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. ISISBio:Protocols/Sortase mediated ligation - OpenWetWare [openwetware.org]
A Researcher's Guide to Amine-Reactive Labeling: A Comparative Analysis of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid and NHS Esters
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate labeling reagent is a critical step that influences experimental outcomes. This guide provides a quantitative assessment of amine-reactive labeling reagents, with a focus on 2-(4-(Chlorosulfonyl)phenoxy)acetic acid, a member of the aromatic sulfonyl chloride class of compounds. Due to the limited availability of specific quantitative data for this particular compound in peer-reviewed literature, this guide will offer a comparative analysis between the general class of sulfonyl chlorides and the widely used N-hydroxysuccinimide (NHS) esters. This comparison is supported by established chemical principles and generalized experimental data.
Quantitative Performance Comparison
| Parameter | Sulfonyl Chlorides | NHS Esters |
| Target Residues | Primary and secondary amines (e.g., Lysine, N-terminus) | Primarily primary amines (e.g., Lysine, N-terminus) |
| Typical Labeling Efficiency | Generally high due to high reactivity, but can be variable. | Variable; often dependent on pH and reagent concentration. |
| Optimal Reaction pH | 8.5 - 9.5 | 7.2 - 8.5 |
| Reaction Speed | Very fast (minutes to an hour) | 0.5 - 4 hours |
| Key Competing Reaction | Rapid hydrolysis in aqueous solutions. | Hydrolysis of the ester, particularly at higher pH. |
| Specificity | Less selective, can react with other nucleophiles. | Generally high specificity for primary amines. |
| Resulting Bond | Stable sulfonamide bond | Stable amide bond |
Experimental Methodologies
Detailed and reproducible protocols are essential for successful and comparable protein labeling experiments. Below are representative protocols for protein labeling using a generic sulfonyl chloride, such as this compound, and a standard NHS ester.
Protocol 1: Protein Labeling with a Sulfonyl Chloride Reagent
This protocol provides a general method for labeling a protein with a sulfonyl chloride derivative like this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dioxane, Tetrahydrofuran (THF))
-
Aqueous buffer: 0.1 M sodium borate buffer, pH 9.0
-
Quenching Solution: 1 M glycine or Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.
-
Prepare Sulfonyl Chloride Solution: Immediately before use, dissolve the this compound in the anhydrous aprotic solvent to a stock concentration of 10-50 mM.
-
Labeling Reaction:
-
Cool the protein solution in an ice bath.
-
Slowly add the sulfonyl chloride stock solution to the chilled protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the reagent to the protein.
-
Allow the reaction to proceed for 1 hour at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at 4°C.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.
Protocol 2: Protein Labeling with an NHS Ester Reagent
This protocol describes a general procedure for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the NHS ester stock solution. A common starting molar excess of NHS ester to protein is 5- to 20-fold.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate a generalized workflow for a quantitative proteomics experiment using amine-reactive labeling and the chemical principles involved.
Quantitative proteomics workflow using amine-reactive isobaric tags.
Reaction of amine-reactive reagents with a primary amine on a protein.
Concluding Remarks
The choice of an amine-reactive labeling reagent is a critical step in the design of bioconjugation experiments. While this compound belongs to the highly reactive sulfonyl chloride class of reagents, the lack of specific performance data necessitates a careful, case-by-case evaluation. NHS esters, on the other hand, represent a well-characterized and versatile option for a broad range of applications. Researchers should consider the specific requirements of their experiment, including the desired degree of labeling, the stability of their protein to different pH conditions, and the potential for off-target reactions, when selecting the most appropriate labeling chemistry. The provided protocols offer a starting point for developing a robust and reproducible labeling strategy.
A Comparative Guide to the HPLC Characterization of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid Derivatives
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 2-(4-(chlorosulfonyl)phenoxy)acetic acid and its derivatives. The information presented is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. The sulfonyl chloride group is highly reactive and can be used to introduce the phenoxyacetic acid moiety into various molecules, leading to a range of derivatives with potential biological activity. Accurate and robust analytical methods are crucial for monitoring reaction progress, assessing purity, and characterizing these derivatives. HPLC is a powerful and widely used technique for the separation and quantification of such compounds.[1][2] This guide compares two common reversed-phase HPLC (RP-HPLC) approaches for the analysis of these derivatives.
Data Presentation: Comparison of HPLC Methods
The following table summarizes two representative RP-HPLC methods for the analysis of this compound derivatives. Method 1 is a standard approach using a C18 column with a simple acidic mobile phase, while Method 2 represents an alternative using a different buffer system which could be beneficial for stability or selectivity of certain derivatives.
| Parameter | Method 1: Acetonitrile/Water with TFA | Method 2: Acetonitrile/Phosphate Buffer |
| Stationary Phase | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 225-230 nm | UV at 225 nm |
| Injection Volume | 10-20 µL | 20 µL |
| Expected Elution | Increasing retention with increasing hydrophobicity of derivatives. | Similar to Method 1, but peak shape may be improved for some analytes. |
| Advantages | Simple mobile phase preparation, volatile (LC-MS compatible). | Good buffering capacity, can improve peak shape for acidic compounds. |
| Disadvantages | TFA can sometimes cause ion suppression in MS. | Non-volatile buffer, not suitable for LC-MS. |
Experimental Protocols
Below is a detailed protocol for the recommended starting method, Method 1.
Method 1: RP-HPLC with Acetonitrile/Water/TFA
This method is a robust starting point for the analysis of this compound and its derivatives.
1. Materials and Reagents:
-
This compound standard and its derivatives.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Methanol (HPLC grade) for sample dissolution if needed.
2. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% TFA).
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1 L of acetonitrile (0.1% TFA).
-
Degas both mobile phases by sonication or vacuum filtration before use.
4. Sample Preparation:
-
Accurately weigh and dissolve a small amount of the sample in a suitable solvent. A mixture of water and acetonitrile or methanol is often a good starting point.
-
The final concentration should be around 0.1-1.0 mg/mL, depending on the UV absorptivity of the compound.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
5. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
6. Data Analysis:
-
Identify the peaks corresponding to the parent compound and its derivatives based on their retention times.
-
Assess the purity of the sample by calculating the peak area percentage of the main component.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC characterization of this compound derivatives.
Caption: General workflow for HPLC analysis.
Alternative and Complementary Analytical Techniques
While RP-HPLC is a primary tool for the analysis of this compound derivatives, other techniques can provide complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the parent compound and its derivatives, aiding in their identification. For LC-MS, volatile mobile phase modifiers like formic acid or ammonium acetate are preferred over non-volatile salts like phosphate buffers.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized derivatives.[5]
-
Chiral HPLC: If the derivatives contain stereocenters, chiral HPLC methods may be necessary to separate the enantiomers. This often involves either a chiral stationary phase or derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[1]
By employing a combination of these techniques, a comprehensive characterization of this compound derivatives can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 5. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
Comparative study of different crosslinkers for antibody-drug conjugates.
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, is paramount to the ADC's success, dictating its stability, mechanism of action, and overall therapeutic index. The choice between different crosslinker technologies has profound implications for the efficacy and safety of an ADC. This guide provides an objective comparison of the most common crosslinkers used in ADCs, supported by experimental data and detailed methodologies.
Introduction to ADC Crosslinkers: The Bridge to Efficacy
The ideal ADC linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[1] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the cytotoxic payload.[2] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of payload release.[3][4]
Cleavable Linkers: These are designed to be stable at physiological pH in the bloodstream but are cleaved by specific triggers present in the tumor microenvironment or within the cancer cell.[5][6] This allows for the release of the payload in its active form.
Non-cleavable Linkers: These form a stable bond that is resistant to chemical or enzymatic cleavage.[7] Payload release is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell.[7]
Mechanisms of Action and Key Chemistries
The diverse chemistries of ADC linkers allow for tailored drug release based on the physiological differences between the bloodstream and the tumor microenvironment.
Cleavable Linkers: Exploiting the Tumor Environment
Cleavable linkers are engineered to respond to specific cues within or around the tumor.
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[3] The most common example is the valine-citrulline (Val-Cit) dipeptide.[8]
-
pH-Sensitive Linkers: These linkers utilize acid-labile functional groups, like hydrazones, that are stable at the neutral pH of blood (≈7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6][8]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is rapidly cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (GSH).[8]
Non-cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers provide a highly stable connection, with payload release occurring after the ADC is internalized and the antibody is degraded within the lysosome. The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond.[7][8]
Data Presentation: A Comparative Overview
The choice of linker significantly impacts the performance of an ADC. The following tables summarize key quantitative data for ADCs with different crosslinkers.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Chemistry | Stability in Human Plasma | Key Findings & Citations |
| Cleavable | |||
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | High | Stable in human plasma, but can be susceptible to cleavage by carboxylesterases in mouse plasma.[8] |
| Protease-Sensitive | Glutamic acid-Valine-Citrulline (EVCit) | High | Demonstrates high stability in both human and mouse plasma.[9] |
| Protease-Sensitive | Glutamic acid-Glycine-Citrulline (EGCit) | High | More stable than Val-Cit and resistant to neutrophil elastase-mediated cleavage.[8] |
| pH-Sensitive | Hydrazone | Moderate | Prone to hydrolysis in the bloodstream, which can lead to off-target toxicity.[8] A novel silyl ether linker has shown improved stability with a half-life of over 7 days.[10] |
| Glutathione-Sensitive | Disulfide | Low to Moderate | Generally less stable due to reducing agents present in plasma.[9] |
| Non-cleavable | |||
| Thioether | SMCC | High | Generally demonstrates higher stability in plasma compared to cleavable linkers.[9] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
| ADC | Linker Type | Linker Chemistry | Payload | Target Cell Line | IC₅₀ (pM) | Key Findings & Citations |
| Trastuzumab-ADC | Cleavable | β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated lower IC₅₀ than the Val-Cit linker ADC.[10] |
| Trastuzumab-ADC | Cleavable | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Widely used cleavable linker.[10] |
| Kadcyla® (T-DM1) | Non-cleavable | SMCC | DM1 | HER2+ | 33 | Clinically approved non-cleavable ADC.[10] |
| Anti-HER2 ADC | Cleavable | Sulfatase-cleavable | - | HER2+ | 61 and 111 | Exhibited higher cytotoxicity than a non-cleavable ADC.[10] |
| Anti-HER2 ADC | Non-cleavable | - | - | HER2+ | 609 | Showed lower cytotoxicity compared to the sulfatase-cleavable linker ADC.[10] |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparisons should be made with caution.
The Bystander Effect: A Key Consequence of Linker Choice
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[11] The released, membrane-permeable payload can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[11] This is particularly beneficial in treating heterogeneous tumors where antigen expression is varied.[11] In contrast, the payload released from non-cleavable ADCs is typically charged and less membrane-permeable, limiting the bystander effect.[11][12]
Mandatory Visualization
To better understand the concepts discussed, the following diagrams illustrate the mechanisms of action, experimental workflows, and signaling pathways involved in ADC therapy.
Figure 1: Mechanisms of payload release for cleavable and non-cleavable linkers.
Figure 2: A typical experimental workflow for the preclinical evaluation of ADCs.
Figure 3: Signaling pathway of apoptosis induced by an auristatin payload (e.g., MMAE).
Experimental Protocols
For the successful evaluation and comparison of ADC linker technologies, robust and reproducible experimental protocols are essential.
Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[13]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species (e.g., human, mouse).[13] Incubate at 37°C for a specified time course (e.g., 0, 6, 24, 48, 96, 168 hours).[13]
-
Sample Collection: At each time point, collect an aliquot of the plasma sample and immediately freeze it at -80°C to stop any further degradation.[14]
-
ADC Capture: Thaw the plasma samples and use an immunoaffinity capture method (e.g., Protein A/G magnetic beads) to isolate the ADC from the plasma matrix.[14]
-
Analysis by LC-MS:
-
Intact ADC: Elute the captured ADC and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[14]
-
Free Payload: Precipitate the plasma proteins from an aliquot of the sample (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[12]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC₅₀) of an ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in a complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy Study (Xenograft Models)
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.
Conclusion
The selection of a crosslinker is a critical decision in the design of an ADC, with each approach offering distinct advantages and disadvantages. Cleavable linkers can provide enhanced potency, particularly in heterogeneous tumors, through the bystander effect, but may be associated with lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers generally offer superior plasma stability and a better safety profile, making them well-suited for targeting homogeneously expressed tumor antigens. A thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is essential for selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. A Ten-Gene DNA-Damage Response Pathway Gene Expression Signature Predicts Gemtuzumab Ozogamicin Response in Pediatric AML Patients Treated on COGAAML0531 and AAML03P1 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Evaluating Reproducibility and Robustness of Amine-Reactive Chemistries
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a fundamental technique for interrogating biological systems. The choice of labeling chemistry is paramount, directly influencing the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of labeling protocols using 2-(4-(Chlorosulfonyl)phenoxy)acetic acid and contrasts its performance with two widely used alternatives: N-hydroxysuccinimide (NHS) esters and maleimides. We will delve into the reproducibility and robustness of these methods, supported by experimental data and detailed protocols.
The primary goal of protein labeling is the stable, covalent attachment of a reporter molecule, such as a fluorophore or biotin, to a target protein. The ideal labeling reaction is characterized by high efficiency, specificity, and, crucially, high reproducibility and robustness. Reproducibility refers to the ability to obtain consistent results across replicate experiments, while robustness describes the capacity of a method to remain unaffected by small, deliberate variations in experimental parameters.
Comparison of Amine-Reactive Labeling Chemistries
This guide focuses on amine-reactive labeling strategies, which primarily target the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. While all three chemistries discussed—sulfonyl chlorides, NHS esters, and maleimides (at elevated pH)—can react with amines, their reaction mechanisms and sensitivities to experimental conditions differ significantly, impacting their reproducibility and robustness.
| Parameter | This compound (Sulfonyl Chloride) | N-Hydroxysuccinimide (NHS) Esters | Maleimides (Thiol-Reactive) |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primarily Thiols (Cysteine) at pH 6.5-7.5; can react with amines at pH > 7.5 |
| Reaction pH | Typically 8.5-9.5 | 7.2–8.5[1] | 6.5–7.5 for thiols |
| Reaction Speed | Very Fast | 0.5–4 hours at room temperature[1] | ~30 minutes at room temperature for thiols[1] |
| Key Competing Reaction | Hydrolysis | Hydrolysis of the NHS ester[1] | Oxidation of cysteine thiols[1] |
| Bond Stability | Stable sulfonamide bond | Highly stable amide bond | Thioether bond (can be reversible under certain conditions) |
| Reproducibility | Moderate to Low | High | High (for thiol reaction) |
| Robustness | Low | High | Moderate |
Table 1. Comparative overview of key performance characteristics for different protein labeling chemistries.
This compound (Sulfonyl Chloride Chemistry)
Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles such as primary amines to form stable sulfonamide bonds.[2] This high reactivity can be a double-edged sword. While it allows for rapid labeling, it also makes the reagent extremely susceptible to hydrolysis in aqueous environments.[3] This sensitivity to moisture is a major contributor to lower reproducibility, as even small variations in ambient humidity or buffer preparation can significantly impact the concentration of the active reagent.[3] Furthermore, the optimal pH for the reaction with amines is typically higher (pH 8.5-9.5) than for NHS esters, which can be detrimental to the stability of some proteins. The inherent instability and high reactivity of sulfonyl chlorides make achieving consistent labeling efficiencies a significant challenge, thus impacting the overall robustness of the protocol.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are currently one of the most popular choices for amine-reactive protein labeling due to their high reactivity and the formation of stable amide bonds.[4][5] The reaction is efficient at a physiological to slightly basic pH (7.2-8.5), which is generally well-tolerated by most proteins.[1] While NHS esters are also susceptible to hydrolysis, their rate of hydrolysis is significantly slower than that of sulfonyl chlorides, providing a wider experimental window and contributing to higher reproducibility.[3] The commercial availability of a vast array of NHS esters with different linkers and reporter molecules further enhances their utility and standardization.
Maleimides
Maleimides are primarily known for their high specificity towards sulfhydryl (thiol) groups on cysteine residues, forming stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.[6] However, at pH values above 7.5, the reactivity of maleimides towards primary amines increases, allowing them to be used as an amine-reactive labeling reagent. While this provides some versatility, the specificity for amines is lower compared to NHS esters, and the potential for off-target reactions with other nucleophiles exists. The stability of the resulting thioether bond can also be a concern, as it can be susceptible to retro-Michael addition, leading to de-labeling. For amine-reactive labeling, the reproducibility can be influenced by the need for precise pH control to favor amine reactivity over competing side reactions.
Factors Influencing Reproducibility and Robustness
Several factors can significantly impact the consistency and reliability of protein labeling experiments.[7][8] Careful control of these parameters is essential for achieving reproducible results.
-
pH: The pH of the reaction buffer is critical for all three chemistries. For sulfonyl chlorides and NHS esters, a higher pH increases the rate of both the desired aminolysis and the competing hydrolysis reaction. For maleimides used to target amines, a higher pH is necessary to deprotonate the amino groups but also increases the rate of maleimide hydrolysis.
-
Reagent Concentration and Molar Ratio: The ratio of labeling reagent to protein directly influences the degree of labeling (DOL). Inconsistent concentrations due to factors like hydrolysis (especially for sulfonyl chlorides) will lead to variability in the DOL.
-
Reaction Time and Temperature: These parameters affect the kinetics of both the labeling reaction and the competing hydrolysis. Precise control is necessary for reproducible outcomes. For instance, reactions with highly reactive sulfonyl chlorides are often performed at 4°C to slow down the rate of hydrolysis.[3]
-
Buffer Composition: The presence of any extraneous nucleophiles in the buffer (e.g., Tris or glycine) will compete with the protein for the labeling reagent, reducing labeling efficiency and reproducibility.
-
Protein Purity and Concentration: The presence of other proteins or small molecules with reactive groups in the sample can lead to non-specific labeling. The concentration of the target protein can also affect the reaction kinetics.[9]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible labeling. Below are generalized protocols for labeling proteins with sulfonyl chlorides and NHS esters.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.5.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved sulfonyl chloride reagent.
-
Incubation: Incubate the reaction on ice or at 4°C for 1-2 hours with continuous stirring.[3]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at 4°C.
-
Purification: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Protein Labeling with N-Hydroxysuccinimide (NHS) Ester
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS ester of the desired label
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.[10]
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMF or DMSO.[11]
-
Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester reagent.[10]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous stirring.[10]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.[12]
Mandatory Visualizations
To illustrate the concepts discussed, the following diagrams depict a generalized experimental workflow and a key signaling pathway where protein labeling is frequently employed.
Caption: Generalized experimental workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Protein labeling protocol [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(4-(Chlorosulfonyl)phenoxy)acetic Acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-(4-(chlorosulfonyl)phenoxy)acetic acid must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The substance is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also classified as very toxic to aquatic life, necessitating measures to prevent its release into the environment.[2]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this chemical:
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, a suitable respirator should be used.[4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Spill Containment and Cleanup:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the spilled material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1][2]
-
Decontaminate: Clean the affected area thoroughly.
-
Prevent Environmental Release: Do not allow the spilled material to enter drains or waterways.[1][2]
Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][5][6] It is imperative to follow local, state, and federal regulations for chemical waste disposal.
Key Disposal Steps:
-
Containerization: Keep the chemical in its original, tightly sealed container.[1] Do not mix it with other waste.[1]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.
-
Alternative Disposal Method: One safety data sheet suggests a potential disposal method of dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by qualified professionals in a licensed facility.
The following table summarizes the key information for handling and disposal:
| Aspect | Guideline | Reference |
| Primary Hazard | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [1] |
| Environmental Hazard | Very toxic to aquatic life. | [2] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, and respiratory protection as needed. | [2][3][4] |
| Spill Response | Contain with inert material, collect in a suitable container, and decontaminate the area. Prevent entry into drains. | [1][2] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][5][6] |
| Container for Disposal | Keep in original, tightly closed, and properly labeled container. Do not mix with other waste. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-(4-(Chlorosulfonyl)phenoxy)acetic acid
This document provides essential safety and logistical information for the handling and disposal of 2-(4-(Chlorosulfonyl)phenoxy)acetic acid. Adherence to these procedures is critical to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a chemical that poses several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact and irritation |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes and dust |
| Respiratory Protection | Dust respirator | To prevent inhalation of dust particles |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination |
Safe Handling Procedures
All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE as specified in the table above.
-
Have a spill kit readily available.
-
-
Handling:
-
Carefully weigh and transfer the chemical, avoiding the creation of dust.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.
-
Clean the work area and any equipment used.
-
Disposal Plan
All waste containing this compound, including empty containers and contaminated PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
Caption: Workflow for Safely Handling this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
